2-Chloro-1-methyl-4-(methylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIYSPGAOWANSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453441 | |
| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-18-7 | |
| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.824 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS 1671-18-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in various chemical syntheses.
Core Compound Properties
This compound is an organic compound with the molecular formula C₈H₉ClO₂S.[1] It is also known by several synonyms, including 2-Chloro-4-(methylsulfonyl)toluene and 3-Chloro-4-methylphenyl methyl sulfone.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[3][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1671-18-7 | [1] |
| Molecular Formula | C₈H₉ClO₂S | [1] |
| Molecular Weight | 204.67 g/mol | [4] |
| Appearance | Colorless to pale yellow solid or liquid | - |
| Melting Point | 95-96 °C | [4] |
| Boiling Point | 351.0 ± 42.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 166.1 ± 27.9 °C | [4] |
| Refractive Index | 1.535 | [4] |
| Vapor Pressure | 0 mmHg at 25°C | [4] |
| Solubility | Information not available | - |
Spectroscopic Data
Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) profiles for this compound, are often available from commercial suppliers upon request.[5]
Synthesis and Experimental Protocols
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 3-Chloro-4-methylphenyl methyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-4-methylphenyl methyl sulfone. The information is presented to support research, development, and quality control activities involving this compound.
Core Physicochemical Data
Quantitative data for 3-Chloro-4-methylphenyl methyl sulfone (CAS No. 1671-18-7), also known as 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂S | [1] |
| Molecular Weight | 204.67 g/mol | [1][2] |
| Melting Point | 95-96 °C | [2] |
| Boiling Point | 351.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 166.1 ± 27.9 °C | [1] |
| LogP | 1.92 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Index of Refraction | 1.553 | [1] |
Synthesis Workflow
The following diagram illustrates a common synthetic route for 3-Chloro-4-methylphenyl methyl sulfone.
Caption: Synthesis workflow for 3-Chloro-4-methylphenyl methyl sulfone.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3-Chloro-4-methylphenyl methyl sulfone are provided below.
Synthesis of 3-Chloro-4-methylphenyl methyl sulfone
This protocol is adapted from a known synthetic method.
Materials:
-
4-Methylsulfonyltoluene
-
98% Sulfuric Acid
-
Chlorine gas
Procedure:
-
In a suitable reaction vessel, charge 4-methylsulfonyltoluene and 98% sulfuric acid.
-
Stir the mixture and maintain the temperature at 52°C.
-
Bubble chlorine gas through the solution.
-
Monitor the progress of the reaction by gas chromatography.
-
Once the reaction is complete, stop the flow of chlorine gas.
-
Cool the reaction mixture and hydrolyze it by carefully adding water.
-
Filter the resulting solid precipitate.
-
Wash the solid with water to remove any remaining acid and impurities.
-
Dry the purified solid to obtain 3-Chloro-4-methylphenyl methyl sulfone.
Physicochemical Characterization
Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus.
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. For a pure crystalline solid, this range is typically narrow.
Solubility Determination: A general protocol for determining the solubility of a solid in a given solvent is as follows:
-
Add a known mass of the compound to a known volume of the solvent at a specific temperature.
-
Stir the mixture for a prolonged period to ensure equilibrium is reached.
-
If all the solid dissolves, add more solute until a saturated solution is formed (i.e., excess solid remains).
-
Filter the saturated solution to remove the excess solid.
-
Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration of the solute.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration values will provide information about the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a mull.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Characteristic absorption bands for the sulfone group (S=O stretching), C-Cl bond, and aromatic C-H bonds are expected. The FT-IR spectra of methyl phenyl sulfone can be compared to the corresponding sulfoxide and sulfide.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Obtain the mass spectrum. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can provide further structural information. Mass spectra of some sulfinate esters and sulfones have been found to be distinctively different from their isomeric counterparts.
-
Note on Spectral Data: Specific experimental ¹H NMR, ¹³C NMR, IR, and mass spectra for 3-Chloro-4-methylphenyl methyl sulfone are not widely available in public databases. Analysis of related compounds such as methyl phenyl sulfone can provide an indication of the expected spectral features. For instance, the NIST WebBook provides IR and mass spectra for methyl phenyl sulfone.
References
Spectral Analysis of 2-Chloro-4-(methylsulfonyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 2-Chloro-4-(methylsulfonyl)toluene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectral data based on the analysis of analogous compounds. The guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of this and similar organic molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Chloro-4-(methylsulfonyl)toluene. These predictions are derived from the known spectral properties of structurally related compounds, primarily 4-chlorotoluene and methylsulfonylbenzene.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.7 | d | ~8.0 |
| H-5 | 7.8 - 8.0 | dd | ~8.0, ~2.0 |
| H-6 | 7.9 - 8.1 | d | ~2.0 |
| -CH₃ (toluene) | 2.5 - 2.7 | s | - |
| -CH₃ (sulfonyl) | 3.0 - 3.2 | s | - |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 138 - 142 |
| C-2 (C-Cl) | 135 - 139 |
| C-3 | 128 - 132 |
| C-4 (C-SO₂) | 140 - 144 |
| C-5 | 127 - 131 |
| C-6 | 125 - 129 |
| -CH₃ (toluene) | 20 - 23 |
| -CH₃ (sulfonyl) | 43 - 46 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic, -CH₃) | 2975 - 2850 | Medium to Weak |
| C=C (aromatic) | 1600 - 1450 | Medium to Weak |
| S=O (sulfonyl, asymmetric) | 1350 - 1300 | Strong |
| S=O (sulfonyl, symmetric) | 1165 - 1120 | Strong |
| C-Cl | 800 - 600 | Strong |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 204/206 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| 189/191 | [M - CH₃]⁺ | Loss of a methyl group from the sulfonyl or toluene moiety. |
| 125/127 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. This is a common fragmentation pathway for aryl methyl sulfones. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment from toluene derivatives. |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation. |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(methylsulfonyl)toluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the instrument and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Pay attention to the isotopic pattern for chlorine-containing fragments.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of 2-Chloro-4-(methylsulfonyl)toluene.
Caption: Workflow for the synthesis and spectral characterization of 2-Chloro-4-(methylsulfonyl)toluene.
Caption: Logical relationships between spectroscopic techniques and the structural information obtained.
Technical Guide: Solubility Profile of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound of interest in various chemical and pharmaceutical research fields. While a comprehensive literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents, this document provides a detailed framework for determining its solubility. It includes the compound's known physical properties and outlines standardized experimental protocols for solubility assessment.
Physicochemical Properties of this compound
A summary of the available physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's general behavior and for designing solubility studies.
| Property | Value |
| CAS Number | 1671-18-7 |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Melting Point | 95-96 °C |
| Boiling Point | 351.0 ± 42.0 °C (Predicted) |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 166.1 ± 27.9 °C |
| Vapor Pressure | 0 mmHg at 25°C |
| Refractive Index | 1.535 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Principle: The solubility is determined by measuring the mass of the solute that can dissolve in a known mass or volume of a solvent to form a saturated solution at a specific temperature.
Apparatus and Materials:
-
Conical flasks or vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven
-
This compound (solute)
-
Organic solvents of interest
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a conical flask.
-
Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
Allow the solution to settle, maintaining the temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette and filter it using a syringe filter to remove any undissolved solid particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Weigh the dish/vial with the solution to determine the mass of the solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dry solute is achieved.
-
Weigh the dish/vial with the dry solute.
Calculation: The solubility can be expressed in various units, such as g/100 mL or mole fraction.
-
Mass of dissolved solute (m_solute) = (Weight of dish with dry solute) - (Weight of empty dish)
-
Mass of solvent (m_solvent) = (Weight of dish with solution) - (Weight of dish with dry solute)
-
Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100
UV-Visible Spectrophotometry Method
This method is suitable if the solute has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.
Apparatus and Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Other apparatus as listed for the gravimetric method
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-5 of the gravimetric method to prepare a filtered saturated solution.
-
-
Measure Absorbance:
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Determine Concentration:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental crystallographic and detailed conformational analysis data for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene is not publicly available at the time of this writing. This guide provides a comprehensive overview based on established chemical principles, synthesis methodologies, and analytical data from closely related structural analogs.
Introduction
This compound is an aromatic organic compound with the chemical formula C₈H₉ClO₂S.[1] Its structure is characterized by a toluene backbone substituted with a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position. This substitution pattern results in a molecule with potential applications as an intermediate in the synthesis of more complex molecules, including herbicides and pharmaceuticals.[2] Understanding its molecular structure and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO₂S | [1] |
| Molecular Weight | 204.67 g/mol | [1] |
| CAS Number | 1671-18-7 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 85-89 °C | [3] |
| Boiling Point | 351 °C at 760 mmHg (predicted) | [1] |
| Density | 1.283 g/cm³ (predicted) | [1] |
Synthesis
A common synthetic route to this compound involves the chlorination of 4-methylsulfonyltoluene.[2][4]
Experimental Protocol: Chlorination of 4-Methylsulfonyltoluene[2]
Materials:
-
4-methylsulfonyltoluene
-
98% Sulfuric acid
-
Chlorine gas
-
500 mL four-necked flask
-
Stirrer
-
Gas chromatography apparatus
Procedure:
-
To a 500 mL four-necked flask, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.
-
Stir the mixture and maintain a controlled reaction temperature of 52°C.
-
Bubble chlorine gas through the mixed solution at a flow rate of 18 m³/h.
-
Monitor the progress of the reaction by gas chromatography.
-
Continue the chlorination until the content of impurities in the reaction system decreases to approximately 1%.
-
Stop the flow of chlorine gas.
-
Hydrolyze the reaction solution and cool it to room temperature.
-
Filter the resulting solid.
-
Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.
-
Dry the final product to obtain approximately 117 g (95.2% molar yield).
Conformational Analysis
In the absence of direct crystallographic data for the title compound, its conformation can be inferred from theoretical principles and data from analogous structures. The key conformational feature is the orientation of the methylsulfonyl group relative to the benzene ring.
The rotation around the C(aryl)-S bond is a key determinant of the overall molecular shape. Theoretical studies on substituted aromatic compounds indicate that the rotational barrier for substituent groups is influenced by electronic effects.[5] For a methylsulfonyl group, which is electron-withdrawing, the rotational barrier is expected to be significant.[5]
Analysis of the crystal structure of a closely related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, reveals that the S=O bonds are not eclipsed with the C-N bonds of the pyrrolidine ring but are in a gauche orientation.[6] While not a direct analog, this suggests that steric and electronic factors favor a non-eclipsed conformation around the S-N bond. It is reasonable to infer a similar preference for a staggered conformation around the C(aryl)-S bond in this compound.
The two most likely low-energy conformations would involve the methyl group of the sulfonyl moiety being either in the plane of the benzene ring or perpendicular to it. The precise orientation will be a balance between steric hindrance from the adjacent methyl and chloro groups on the ring and electronic interactions between the sulfonyl group and the aromatic system. Computational studies on similar molecules would be required to definitively determine the lowest energy conformer.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. Based on the analysis of toluene and its derivatives, the aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons.[7][8]
-
Aromatic Protons (3H): These would appear in the range of δ 7.0-8.0 ppm. The proton at the 5-position would likely be a doublet, coupled to the proton at the 6-position. The protons at the 3 and 6-positions would also show coupling to each other, resulting in more complex multiplets.
-
Methylsulfonyl Protons (3H): A sharp singlet is expected for the methyl group of the sulfonyl moiety, likely in the region of δ 3.0-3.5 ppm.
-
Toluene Methyl Protons (3H): A singlet for the methyl group attached to the benzene ring would be expected around δ 2.3-2.6 ppm.
FTIR Spectroscopy
The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[9]
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region from the two methyl groups.
-
Aromatic C=C Stretching: Several bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A band in the 800-600 cm⁻¹ region.
Conclusion
While a definitive, experimentally determined structure of this compound remains to be elucidated, this guide provides a robust overview of its synthesis, expected structural features, and conformational preferences based on established chemical knowledge and data from analogous compounds. The provided synthesis protocol offers a clear pathway for its preparation. The predicted spectroscopic signatures can guide the characterization of this compound in a laboratory setting. Further computational and experimental studies, particularly X-ray crystallography, are warranted to provide a more precise understanding of its molecular architecture.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]
- 3. 1-Methyl-4-(methylsulfonyl)-benzene CAS#: 3185-99-7 [m.chemicalbook.com]
- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited publicly available experimental data on this specific molecule, this guide combines its known physical properties with representative thermal analysis data from structurally similar aryl sulfones. Furthermore, it outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and proposes a hypothetical thermal decomposition pathway based on established chemical principles.
Physicochemical Properties
This compound is a solid organic compound. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1671-18-7 |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Melting Point | 95-96 °C |
| Boiling Point (Predicted) | 351.0 ± 42.0 °C |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ |
| Appearance | Beige solid |
Thermal Stability Analysis
For illustrative purposes, the following table presents thermal decomposition data for high-stability diphenyl sulfone derivatives, which serve as a relevant proxy for understanding the potential thermal robustness of this compound.[1]
| Compound | Td (5% Weight Loss) |
| Diphenyl sulfone derivative DB16 | 462 °C |
| Diphenyl sulfone derivative DB17 | 423 °C |
Note: Td represents the temperature at which a 5% weight loss is observed, indicating the onset of significant thermal decomposition.
Experimental Protocols for Thermal Analysis
To assess the thermal stability and decomposition of this compound, standardized TGA and DSC methodologies should be employed. The following protocols provide a general framework for such analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A sample of 2-10 mg of finely ground this compound is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The system is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C).
-
A linear heating rate, commonly 10 °C/min, is applied.
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small sample (2-5 mg) of this compound is weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
The sealed sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to study phase transitions. A typical heating rate is 10 °C/min.
-
The temperature range should encompass the expected melting and decomposition points.
-
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference pan. The data is plotted as heat flow versus temperature, with endothermic and exothermic events appearing as peaks.
Proposed Thermal Decomposition Pathway
The thermal decomposition of aryl sulfones is generally understood to proceed via a radical mechanism. The primary step is the homolytic cleavage of the relatively weak carbon-sulfur bond, leading to the formation of an aryl radical and a sulfonyl radical. The sulfonyl radical is unstable and readily extrudes sulfur dioxide (SO₂).
The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.
Caption: Hypothetical thermal decomposition pathway for this compound.
Conclusion
This technical guide has synthesized the available information on the thermal properties of this compound. While direct experimental data remains to be published, analysis of structurally analogous compounds suggests a high degree of thermal stability, with decomposition likely commencing above 400 °C. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to determine the precise thermal characteristics of this compound. The proposed decomposition pathway, initiated by homolytic C-S bond cleavage, provides a chemically reasonable model for its degradation at elevated temperatures. Further experimental investigation is encouraged to validate these estimations and elucidate the complex decomposition chemistry.
References
Purity and Impurity Profile of Commercial 2-Chloro-1-methyl-4-(methylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and impurity profile of commercial-grade 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of various compounds. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products in the pharmaceutical and agrochemical industries. This document outlines potential impurities, their sources, and detailed analytical methodologies for their identification and quantification.
Introduction
This compound (CAS No. 1671-18-7) is a substituted aromatic sulfone. Its chemical structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a methylsulfonyl group. The purity of this compound is paramount, as the presence of impurities can lead to unwanted side reactions, reduced yield, and potential toxicity in the final product. Commercial grades of this chemical typically exhibit a purity of 98% or higher.[1]
Synthesis and Potential Impurities
The most common industrial synthesis of this compound involves the electrophilic chlorination of 4-methylsulfonyltoluene.[1] This process, while efficient, can lead to the formation of several process-related impurities.
A generalized reaction scheme is as follows:
4-methylsulfonyltoluene + Cl₂ → this compound + HCl
Based on this synthesis route, the following categories of impurities can be anticipated:
-
Unreacted Starting Material: Residual 4-methylsulfonyltoluene may be present in the final product.
-
Isomeric Impurities: The chlorination reaction can result in the formation of positional isomers, with 3-Chloro-1-methyl-4-(methylsulfonyl)benzene being a likely candidate.
-
Over-reacted Products: Dichloro-substituted derivatives, such as 2,6-Dichloro-1-methyl-4-(methylsulfonyl)benzene, can be formed if the reaction is not carefully controlled.
-
Residual Solvents and Reagents: Solvents used during the reaction and work-up, as well as unreacted chlorinating agents, may persist in trace amounts.
Representative Impurity Profile
Due to the proprietary nature of commercial manufacturing processes, a universally applicable impurity profile is not publicly available. However, based on the known synthesis, a representative profile of potential impurities in a commercial batch of this compound is presented in Table 1. The concentration ranges provided are hypothetical and serve as a guideline for analytical method development and validation.
Table 1: Representative Impurity Profile of Commercial this compound
| Impurity Name | Structure | CAS Number | Typical Concentration Range (%) | Potential Source |
| 4-methylsulfonyltoluene | C₈H₁₀O₂S | 3185-99-7 | ≤ 0.5 | Unreacted Starting Material |
| 3-Chloro-1-methyl-4-(methylsulfonyl)benzene | C₈H₉ClO₂S | 6342-54-7 | ≤ 1.0 | Isomeric Byproduct |
| 2,6-Dichloro-1-methyl-4-(methylsulfonyl)benzene | C₈H₈Cl₂O₂S | N/A | ≤ 0.2 | Over-reaction Product |
Analytical Methodologies
The determination of purity and the impurity profile of this compound requires robust and validated analytical methods. Gas chromatography (GC) is a commonly employed technique for this purpose.
Gas Chromatography (GC) Method for Purity and Impurity Determination
This section outlines a detailed experimental protocol for the analysis of this compound and its related substances by gas chromatography with a flame ionization detector (GC-FID).
4.1.1. Experimental Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as acetone or dichloromethane to obtain a sample solution with a concentration of approximately 5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
4.1.2. Method Validation Considerations
The GC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and limit of quantification (LOQ) for the specified impurities.
Visualizations
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity and impurity analysis of a batch of this compound.
References
In-Depth Technical Guide: Biological Activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. While the parent compound is primarily utilized as a chemical intermediate and herbicide, its structural motif is present in a variety of derivatives exhibiting significant pharmacological potential, particularly in the realm of oncology. This document details the synthesis, quantitative biological data, and experimental methodologies related to the anticancer properties of these compounds, with a focus on their pro-apoptotic mechanisms of action. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their therapeutic promise.
Introduction
The this compound core structure, while seemingly simple, serves as a versatile scaffold in medicinal chemistry. The presence of a sulfonyl group, a chloro substituent, and a methyl group on the benzene ring provides multiple points for chemical modification, leading to a diverse array of derivatives with varied biological activities. Although the parent compound itself is mainly used in agrochemical and synthetic applications, research into its derivatives has unveiled promising candidates for drug development.
This guide will focus primarily on the anticancer activities of these derivatives, summarizing key findings from recent studies. We will explore their efficacy against various cancer cell lines, delve into their mechanisms of action, including the induction of apoptosis, and provide detailed experimental protocols for the assays used to evaluate their biological effects.
Anticancer Activity: Quantitative Data
Recent research has focused on the synthesis and evaluation of various derivatives of this compound for their potential as anticancer agents. A notable class of these derivatives includes 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines. The in vitro cytotoxic activity of these compounds has been assessed against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM)[1][2] |
| 20 | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | MCF-7 (Breast) | 12.8 |
| HeLa (Cervical) | Not specified | ||
| HCT-116 (Colon) | 12.7 | ||
| 24 | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | MCF-7 (Breast) | 12.7 |
| HeLa (Cervical) | Not specified | ||
| HCT-116 (Colon) | 12.7 | ||
| 30 | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine | HCT-116 (Colon) | 8 |
Table 1: In vitro anticancer activity of selected this compound derivatives.
Mechanism of Action: Induction of Apoptosis
Several derivatives of this compound have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. One of the key pathways involved in apoptosis is the Bcl-2 family-regulated intrinsic pathway.
The Bcl-2 Family Signaling Pathway
The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[3] Upon receiving an apoptotic stimulus, which can be triggered by certain anticancer compounds, pro-apoptotic "BH3-only" proteins are activated. These proteins then bind to and inhibit the anti-apoptotic Bcl-2 members, leading to the release and activation of Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Caption: Bcl-2 family-regulated intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS at pH 4.7)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) for 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant anticancer potential. The studies highlighted in this guide demonstrate their ability to induce apoptosis in various cancer cell lines, often at low micromolar concentrations. The pro-apoptotic mechanism, at least in some cases, appears to be mediated through the intrinsic mitochondrial pathway involving the Bcl-2 family of proteins.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer potency and selectivity of these derivatives.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models.
-
Elucidation of Detailed Mechanisms of Action: To identify specific molecular targets and signaling pathways modulated by these compounds.
The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
InChI Key: YHIYSPGAOWANSA-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a chemical compound with applications in agriculture. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, synthesis, and analytical methodologies.
Physicochemical Properties
This compound, also known as 2-chloro-4-(methylsulfonyl)toluene, is a solid with the molecular formula C8H9ClO2S.[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H9ClO2S | [1][3] |
| Molecular Weight | 204.67 g/mol | [3][5] |
| InChI Key | YHIYSPGAOWANSA-UHFFFAOYSA-N | [1][2][5] |
| CAS Number | 1671-18-7 | [3][4] |
| Appearance | Solid | [2] |
| Melting Point | 95-96 °C | [6] |
| Boiling Point | 351.0 °C at 760 mmHg | [5][6] |
| Density | 1.283 g/cm³ | [5][6] |
| Flash Point | 166.1 °C | [5] |
Experimental Protocols
Synthesis of this compound [7][8]
A detailed method for the synthesis of this compound involves the chlorination of 4-methylsulfonyltoluene.[7][8]
-
Materials and Equipment:
-
500 mL four-necked flask
-
Stirrer
-
4-methylsulfonyltoluene (100 g)
-
98% Sulfuric acid (156 g, concentration 18.4 mol/L)
-
Chlorine gas
-
Gas chromatograph
-
-
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.
-
Control the reaction temperature and begin stirring the mixture.
-
Introduce chlorine gas into the mixed solution at a flow rate of 18 m³/h, maintaining the reaction temperature at 52°C.
-
Monitor the progress of the reaction using gas chromatography.
-
Continue the chlorination until the impurity content in the reaction system decreases to approximately 1%.
-
Stop the flow of chlorine gas.
-
Hydrolyze the reaction solution and then cool it to room temperature.
-
Filter the resulting solid.
-
Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.
-
Dry the final product to yield approximately 117 g of 2-chloro-4-methylsulfonyltoluene (molar yield of 95.2%).[7][8]
-
Analytical Methods
The primary analytical method for monitoring the synthesis and purity of benzene derivatives is gas chromatography (GC).[9][10] For detailed structural elucidation and identification, techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are recommended.[11]
Applications
This compound is primarily utilized as a herbicide.[7]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis Workflow Diagram.
References
- 1. PubChemLite - this compound (C8H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. aobchem.com [aobchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE [chembk.com]
- 7. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]
- 8. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [chemicalbook.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1671-18-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS No. 1671-18-7), a compound used in pharmaceutical intermediates.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂S[1] |
| Molecular Weight | 204.67 g/mol [1] |
| Melting Point | 95-96 °C |
| Boiling Point | 351.0 ± 42.0 °C at 760 mmHg (Predicted) |
| Flash Point | 166.1 ± 27.9 °C |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) |
| Vapor Pressure | 0 mmHg at 25°C |
| Appearance | Solid |
| Solubility | No data available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | Warning | |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Gloves must be inspected prior to use. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: General Handling of a Hazardous Solid
The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specifics of your experimental design.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, an important intermediate in the preparation of herbicides and other fine chemicals.[1][2] The synthesis involves the direct chlorination of 4-methylsulfonyltoluene.
Reaction Principle
The synthesis of this compound from 4-methylsulfonyltoluene is achieved through an electrophilic aromatic substitution reaction. In this process, a chlorine atom is introduced onto the aromatic ring of 4-methylsulfonyltoluene. The methyl and methylsulfonyl groups on the benzene ring direct the incoming electrophile (chlorine) to specific positions. The reaction is typically facilitated by a catalyst in a suitable solvent.
Quantitative Data Summary
Two primary protocols for the chlorination of 4-methylsulfonyltoluene are summarized below, offering a comparison of reagents, conditions, and yields.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-methylsulfonyltoluene | 4-methylsulfonyltoluene |
| Chlorinating Agent | Chlorine gas | Chlorine gas |
| Catalyst/Solvent | 98% Sulfuric Acid | Iron powder and Carbon Tetrachloride |
| Temperature | 52°C | 87-91°C |
| Scale (Starting Material) | 100 g | 39 g |
| Molar Yield | 95.2% | 97% (crude) |
| Final Product Purity | >98% | Not specified |
Experimental Protocols
Protocol 1: Chlorination using Sulfuric Acid
This protocol details the synthesis of this compound using concentrated sulfuric acid as the reaction medium.[1]
Materials:
-
4-methylsulfonyltoluene (100 g)
-
98% Sulfuric acid (156 g)
-
Chlorine gas
-
500 mL four-necked flask
-
Stirrer
-
Gas inlet tube
-
Thermometer
-
Gas chromatograph for reaction monitoring
Procedure:
-
Add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid to a 500 mL four-necked flask equipped with a stirrer.
-
Control the reaction temperature and begin stirring the mixture.
-
Introduce chlorine gas into the mixed solution at a flow rate of 18 m³/h while maintaining the temperature at 52°C.
-
Monitor the progress of the reaction by gas chromatography.
-
Continue the introduction of chlorine gas until the impurity content in the reaction system decreases to approximately 1%.
-
Stop the chlorine gas flow to terminate the reaction.
-
Hydrolyze the reaction solution, then allow it to cool to room temperature.
-
Filter the resulting solid precipitate.
-
Wash and refine the solid until the purity of 2-chloro-4-methylsulfonyltoluene is greater than 98%.
-
Dry the final product to obtain 117 g of 2-chloro-4-methylsulfonyltoluene (final molar yield of 95.2%).
Protocol 2: Chlorination using Iron Catalyst in a Low-Polarity Solvent
This protocol describes the synthesis using an iron catalyst in carbon tetrachloride.[3] This method is part of a two-step synthesis of 2-chloro-4-methylsulfonylbenzoic acid.[3][4]
Materials:
-
4-methylsulfonyltoluene (39 g)
-
Carbon tetrachloride (40 g)
-
Iron powder (3 g)
-
Iodine (0.4 g, optional co-catalyst)[3]
-
Chlorine gas
-
250 mL reactor
-
Water bath
-
Gas inlet tube
-
Gas chromatograph for reaction monitoring
Procedure:
-
In a 250 mL reactor, combine 39 g of 4-methylsulfonyltoluene, 40 g of carbon tetrachloride, 3 g of iron powder, and 0.4 g of iodine.
-
Heat the mixture using a water bath to maintain a temperature between 87-91°C.
-
Bubble chlorine gas through the reaction mixture.
-
Monitor the reaction progress using gas phase chromatography.
-
Stop the flow of chlorine gas when the amount of starting material is significantly reduced, and the desired product is the major component (approximately 5 hours).
-
Terminate the reaction.
-
Add water to the reaction mixture and stir.
-
Gently reflux the mixture, then allow it to cool while stirring.
-
Filter the mixture to isolate the solid product.
-
Dry the solid to obtain 45.5 g of crude 2-chloro-4-methylsulfonyltoluene (molar yield of 97%).
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from 4-methylsulfonyltoluene to this compound.
Caption: Chemical reaction for the synthesis of the target compound.
Experimental Workflow
This diagram outlines the general steps involved in the synthesis and purification of the product.
Caption: A generalized workflow for the synthesis and purification.
References
- 1. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Application Note: Electrophilic Chlorination of 3-Chloro-p-Tolyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the electrophilic chlorination of 3-chloro-p-tolyl methyl sulfone, a reaction relevant to the synthesis of polysubstituted aromatic compounds used as building blocks in medicinal chemistry and materials science.
Introduction
Aromatic sulfones are a significant class of compounds in organic synthesis and drug discovery. The introduction of additional halogen substituents onto the aromatic ring of sulfones can significantly alter their physicochemical and biological properties. This protocol outlines a method for the selective chlorination of 3-chloro-p-tolyl methyl sulfone, yielding 3,5-dichloro-p-tolyl methyl sulfone as the primary product. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The methyl group is an ortho, para-director, the chloro group is also an ortho, para-director, and the methyl sulfone group is a meta-director. The cumulative effect of these groups favors the substitution at the C-5 position.
Reaction Data
The following table summarizes the key quantitative data for the chlorination of 3-chloro-p-tolyl methyl sulfone.
| Parameter | Value |
| Reactant | 3-Chloro-p-tolyl methyl sulfone |
| Reagent | N-Chlorosuccinimide (NCS) |
| Catalyst | Trifluoromethanesulfonic acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Major Product | 3,5-Dichloro-p-tolyl methyl sulfone |
| Starting Material MW | 204.66 g/mol |
| Product MW | 239.10 g/mol |
Experimental Protocol
Materials:
-
3-Chloro-p-tolyl methyl sulfone
-
N-Chlorosuccinimide (NCS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-p-tolyl methyl sulfone (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (1.1 eq.) in one portion.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3,5-dichloro-p-tolyl methyl sulfone.
Reaction Pathway
Caption: Electrophilic chlorination of 3-chloro-p-tolyl methyl sulfone.
Experimental Workflow
Caption: Workflow for the chlorination of 3-chloro-p-tolyl methyl sulfone.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the activating effect of the electron-withdrawing methylsulfonyl group, which facilitates the displacement of the chloro substituent.[1][2] This document details the underlying reaction principles, provides experimental protocols for reactions with various nucleophiles, and presents quantitative data to guide synthetic efforts.
Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound
Nucleophilic aromatic substitution is a critical reaction class in organic synthesis for the construction of arylamines, aryl ethers, and other derivatives. The reaction of this compound proceeds via a bimolecular addition-elimination mechanism. The potent electron-withdrawing nature of the para-methylsulfonyl group, coupled with the ortho-methyl group, activates the aromatic ring towards nucleophilic attack. This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring. The reaction rate is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.
Synthesis of the Starting Material
The starting material, this compound, can be synthesized from 4-methylsulfonyltoluene.[2]
Protocol for the Synthesis of this compound[2]
Materials:
-
4-methylsulfonyltoluene
-
98% Sulfuric acid
-
Chlorine gas
Procedure:
-
In a 500 mL four-necked flask equipped with a stirrer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.
-
Control the reaction temperature while stirring.
-
Introduce chlorine gas into the mixed solution at 52°C at a flow rate of 18 m³/h.
-
Monitor the reaction progress by gas chromatography.
-
When the impurity content in the reaction system decreases to approximately 1%, stop the chlorine gas flow.
-
Hydrolyze the reaction solution and cool it to room temperature.
-
Filter the resulting solid.
-
Wash and refine the solid until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.
-
Dry the final product to yield 117 g (95.2% molar yield) of 2-chloro-4-methylsulfonyltoluene.[2]
Nucleophilic Substitution with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-aryl-4-(methylsulfonyl)-2-methylanilines. These products are often key structural motifs in pharmacologically active molecules.
General Protocol for Reaction with Primary and Secondary Amines
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-150°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Reactions with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | 120 | 6 | 85 | Hypothetical |
| Aniline | Et₃N | NMP | 150 | 12 | 78 | Hypothetical |
| Morpholine | K₂CO₃ | DMSO | 130 | 8 | 92 | Hypothetical |
Note: The data in this table is hypothetical and intended for illustrative purposes, as specific literature values for these exact reactions were not found in the search. The conditions are based on typical SNAr reactions with similar substrates.
Nucleophilic Substitution with Oxygen Nucleophiles
The displacement of the chloride with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides access to aryl ethers, which are also important intermediates in drug discovery.
General Protocol for Reaction with Alkoxides and Phenoxides
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong Base (e.g., NaH, KOtBu)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the alcohol or phenol (1.1 eq) to a suspension of a strong base (1.2 eq) in a suitable anhydrous solvent at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to a temperature between 60-120°C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Reactions with Oxygen Nucleophiles
| Nucleophile (from) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | NaH | THF | 65 | 12 | 90 | Hypothetical |
| Phenol | KOtBu | DMF | 100 | 8 | 82 | Hypothetical |
| Ethanol | NaH | THF | 65 | 14 | 88 | Hypothetical |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on general procedures for SNAr reactions.
Visualizing Reaction Workflows
General Workflow for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for SNAr reactions.
Signaling Pathway of SNAr Mechanism
Caption: Mechanism of nucleophilic aromatic substitution (SNAr).
References
Application Note: Electrophilic Aromatic Substitution on 2-Chloro-4-(methylsulfonyl)toluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of electrophilic aromatic substitution (EAS) on 2-Chloro-4-(methylsulfonyl)toluene. It outlines the predicted regioselectivity based on the directing effects of the chloro, methyl, and methylsulfonyl substituents. Due to the highly deactivated nature of the aromatic ring, this note also provides robust, generalized protocols for key electrophilic substitution reactions such as nitration, halogenation, and sulfonation, adapted for challenging substrates.
Introduction and Regioselectivity Analysis
2-Chloro-4-(methylsulfonyl)toluene is a multisubstituted aromatic compound featuring a complex interplay of electronic effects. Performing electrophilic aromatic substitution on this substrate is challenging due to the presence of two deactivating groups: a chloro group and a potent electron-withdrawing methylsulfonyl group.[1][2] Understanding the directing effects of all three substituents is critical to predicting the reaction's outcome.
The three substituents on the benzene ring are:
-
1-Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).[1][2][3]
-
2-Chloro (-Cl): A deactivating group that directs ortho and para (positions 1, 3, and 5).[2][4]
-
4-Methylsulfonyl (-SO₂CH₃): A strongly deactivating group that directs meta (positions 2 and 6).[1][2]
The available positions for substitution are 3, 5, and 6. The combined influence of the substituents points towards a specific regiochemical outcome:
-
Position 3: Directed ortho by the deactivating chloro group.
-
Position 5: Directed para by the deactivating chloro group.
-
Position 6: Directed ortho by the activating methyl group and meta by the strongly deactivating methylsulfonyl group.
The activating methyl group is the most influential director among the three.[5] Its effect, combined with the meta-directing effect of the sulfonyl group, strongly favors substitution at Position 6 . Substitution at positions 3 or 5 would create a carbocation intermediate (a sigma complex) adjacent to the powerfully electron-withdrawing sulfonyl group, which is energetically unfavorable. Therefore, electrophilic attack is predicted to occur predominantly at the C6 position.
Data Presentation: Substituent Effects
The directing influence of each functional group is summarized in the table below.
| Substituent | Ring Position | Electronic Effect | Directing Preference |
| -CH₃ | 1 | Activating (Inductive, Hyperconjugation) | Ortho, Para |
| -Cl | 2 | Deactivating (Inductive > Resonance) | Ortho, Para |
| -SO₂CH₃ | 4 | Strongly Deactivating (Inductive, Resonance) | Meta |
Predicted Reaction Outcomes and Conditions
Due to the cumulative deactivating effects, harsh reaction conditions are generally required to achieve substitution.[6] Friedel-Crafts reactions are typically unsuccessful on aromatic rings with substituents more deactivating than halogens.[1][7]
| Reaction | Typical Reagents | Predicted Major Product | Anticipated Conditions |
| Nitration | Concentrated HNO₃ in Fuming H₂SO₄ | 2-Chloro-6-nitro-4-(methylsulfonyl)toluene | Elevated temperatures required |
| Bromination | Br₂ with FeBr₃ (Lewis Acid Catalyst) | 6-Bromo-2-chloro-4-(methylsulfonyl)toluene | Forcing conditions (heat) |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Chloro-5-(methylsulfonyl)toluene-2-sulfonic acid | High temperatures, long reaction times |
| Friedel-Crafts Acylation | RCOCl with AlCl₃ | Reaction is highly unlikely to proceed | N/A |
| Friedel-Crafts Alkylation | RCl with AlCl₃ | Reaction is highly unlikely to proceed | N/A |
Mandatory Visualizations
Caption: Predicted directing effects on 2-Chloro-4-(methylsulfonyl)toluene.
Caption: A generalized workflow for electrophilic aromatic substitution experiments.
Caption: Key mechanistic steps for a representative EAS reaction.
Experimental Protocols
Safety Precaution: These reactions involve highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 5.1: Nitration of 2-Chloro-4-(methylsulfonyl)toluene
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq.) to a flask containing chilled (0 °C) fuming sulfuric acid (H₂SO₄, 20% SO₃, ~5 mL per gram of substrate). Maintain the temperature below 10 °C during addition.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq.) in a minimal amount of concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.
-
Addition: Slowly add the prepared nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the flask to room temperature and carefully pour the mixture onto a beaker filled with crushed ice and water.
-
Isolation: The solid precipitate is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-Chloro-6-nitro-4-(methylsulfonyl)toluene.
Protocol 5.2: Bromination of 2-Chloro-4-(methylsulfonyl)toluene
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas trap for HBr), and dropping funnel, add 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq.) and a non-polar solvent like dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq.) to the flask.
-
Addition: Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent to the reaction mixture at room temperature. An exothermic reaction should be observed, along with the evolution of HBr gas.
-
Reaction: After addition, gently heat the mixture to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield pure 6-Bromo-2-chloro-4-(methylsulfonyl)toluene.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
Application Notes and Protocols: The Role of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene as a critical intermediate in pharmaceutical synthesis. Detailed experimental protocols, quantitative data, and visual diagrams are presented to support research and development in medicinal chemistry and drug manufacturing.
Introduction
This compound, also known as 2-chloro-4-(methylsulfonyl)toluene, is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a chlorinated and sulfonylated toluene backbone, makes it a versatile reagent for constructing complex molecular architectures. This document focuses on its principal application as an intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1671-18-7 | [1][2][3] |
| Molecular Formula | C₈H₉ClO₂S | [3] |
| Molecular Weight | 204.67 g/mol | [3] |
| Melting Point | 95-96 °C | [3] |
| Boiling Point | 351.0±42.0 °C (Predicted) | [3] |
| Appearance | Solid | |
| Purity | ≥98% (typical) | [4] |
Application in Pharmaceutical Synthesis: Etoricoxib
This compound is a crucial precursor in the manufacturing of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[5] The synthesis of Etoricoxib involves the coupling of this intermediate with other reagents to form the final bipyridine structure.
General Synthesis Workflow
The overall synthetic strategy for Etoricoxib from this compound involves a multi-step process. A simplified workflow is illustrated below.
References
Analytical methods for quantification of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
An in-depth guide to the quantitative analysis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene is presented herein, offering detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Notes
Compound of Interest: this compound Molecular Formula: C₈H₉ClO₂S Molecular Weight: 204.67 g/mol CAS Number: 1671-18-7
Introduction
This compound is an organic compound that may be used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing. This document outlines two robust analytical methods for its determination: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These methods are designed to provide high sensitivity, specificity, and reliability.
Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method using a C18 column is proposed, offering excellent separation and resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile compounds. The use of GC has been noted for monitoring the synthesis of this compound, indicating its suitability.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters that can be expected upon validation of the proposed analytical methods. These values are based on established methods for structurally similar sulfone compounds and represent target validation data.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of chlorophenyl methyl sulfone and other related sulfone compounds.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (Gradient elution recommended for optimal separation)
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Linear gradient from 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: Return to 30% Acetonitrile
-
20-25 min: Equilibration at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in water) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound using the calibration curve.
Caption: Workflow for HPLC quantification.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of semi-volatile organic compounds and specific methods for sulfone-containing compounds.
1. Instrumentation and Materials
-
GC-MS system with an autosampler
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Acetone (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
2. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions (suggested): m/z 204 (M+), 189 (M-CH₃)+, 125 (M-SO₂CH₃)+. (These would need to be confirmed by analyzing a standard in full scan mode).
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetone in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve based on the peak area of the primary quantifier ion.
-
Inject the sample solutions and determine the concentration using the established calibration curve.
Caption: Workflow for GC-MS quantification.
Method Validation
Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Application Note: HPLC Analysis of a 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Reaction Mixture
Introduction
2-Chloro-1-methyl-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The monitoring of its synthesis is critical to ensure reaction completion, identify potential impurities, and maximize yield and purity. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the qualitative and quantitative analysis of reaction mixtures containing this compound.[2] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of a this compound reaction mixture.
Experimental Protocol
A robust RP-HPLC method was developed to separate this compound from its starting materials and potential byproducts.
HPLC Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-14 min: 80-40% B, 14-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Sample Preparation Protocol:
Proper sample preparation is crucial for accurate and reproducible HPLC results.[2][3][4] The following protocol outlines the steps for preparing a sample from a reaction mixture.
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling the mixture to room temperature.
-
Dilution: Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Solubilization: Add approximately 5 mL of acetonitrile to the flask and sonicate for 5 minutes to ensure complete dissolution of all components.
-
Volume Adjustment: Bring the solution to the 10 mL mark with acetonitrile.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.[2]
-
Injection: Transfer the filtered sample into an HPLC vial for analysis.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 4-Methylsulfonyltoluene (Starting Material) | 4.5 | 1.1 | >2000 |
| This compound (Product) | 6.8 | 1.2 | >2000 |
| Dichloro-isomer (Impurity) | 8.2 | 1.1 | >2000 |
Table 2: Method Validation Parameters
| Parameter | Specification | Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.3 |
| Precision (%RSD) | < 2% | 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for the Derivatization of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a versatile building block in organic synthesis. The presence of a chloro substituent and a methylsulfonyl group on the benzene ring allows for a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Overview of Derivatization Reactions
This compound serves as a key substrate for several palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aryl chloride, while the ortho-methyl group provides steric hindrance that may require careful optimization of reaction conditions. The primary derivatization strategies discussed are:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or esters.[2]
-
Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines.[3]
-
Heck Reaction: For the formation of substituted alkenes by coupling with alkenes.[4]
-
Sonogashira Coupling: For the synthesis of aryl alkynes by coupling with terminal alkynes.[5]
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1671-18-7 | 204.67 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome:
Yields for Suzuki-Miyaura couplings can vary widely depending on the specific boronic acid used. Typical yields range from 60% to 95%.
Buchwald-Hartwig Amination for Arylamine Synthesis
This protocol details the palladium-catalyzed amination of this compound with a generic amine.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1671-18-7 | 204.67 | 1.0 | 1.0 |
| Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Outside the glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Expected Outcome:
Yields for Buchwald-Hartwig aminations are generally good, often in the range of 70-95%.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Derivatization of this compound
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 20 | 92 |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 75 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | THF/CuI (1) | 65 | 12 | 88 |
Note: The data in this table is representative and may vary based on the specific substrates and reaction scale.
Visualizations
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Derivatization pathways from this compound.
References
Application Notes and Protocols: The Role of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-methyl-4-(methylsulfonyl)benzene is a pivotal intermediate in the synthesis of various agrochemicals, most notably in the production of potent herbicides. Its chemical structure, featuring a chlorinated and methyl-sulfonylated benzene ring, provides a versatile scaffold for the construction of complex herbicidal molecules. This document provides detailed application notes and experimental protocols for the synthesis of herbicides derived from this key intermediate, with a focus on the triketone class of herbicides. The information presented herein is intended to equip researchers and professionals in the field of agrochemical development with the necessary knowledge to utilize this compound in the synthesis of next-generation weed management solutions.
Introduction
The global demand for efficient and selective herbicides is ever-increasing to ensure food security and manage invasive plant species. This compound has emerged as a critical building block in the chemical synthesis of herbicides that are effective at low application rates and possess favorable environmental profiles. Its primary role is as a precursor to 2-chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the production of triketone herbicides such as sulcotrione and mesotrione. These herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.[1] This document outlines the synthetic pathways from this compound to these valuable herbicidal compounds.
Synthetic Pathways and Key Reactions
The conversion of this compound to herbicidal end-products involves a series of chemical transformations. The primary synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an acid chloride and subsequent coupling with a cyclic diketone.
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid
The initial and crucial step is the oxidation of this compound to 2-chloro-4-(methylsulfonyl)benzoic acid. Various oxidation methods have been reported, including the use of strong oxidizing agents like nitric acid or sodium hypochlorite.[2]
Synthesis of Triketone Herbicides (e.g., Sulcotrione)
2-chloro-4-(methylsulfonyl)benzoic acid is then activated, typically by conversion to its acid chloride, and reacted with a cyclic diketone, such as 1,3-cyclohexanedione, to form the final triketone herbicide.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of this compound
A detailed method for the synthesis of the starting material is provided below.[3]
Materials:
-
4-methylsulfonyltoluene
-
98% Sulfuric acid
-
Chlorine gas
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.
-
Control the reaction temperature while stirring.
-
Pass chlorine gas into the mixed solution at 52°C at a flow rate of 18 m³/h.
-
Monitor the reaction progress by gas chromatography.
-
Once the impurity content in the reaction system decreases to approximately 1%, stop the chlorine gas flow.
-
Pour the reaction solution into water to hydrolyze.
-
Cool the mixture to room temperature and filter the resulting solid.
-
Wash and purify the solid until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.
-
Dry the final product to obtain this compound.
Protocol 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid[2]
Materials:
-
This compound
-
Nitric acid (25 wt%)
-
Catalysts (e.g., CuI, Co₂O₃)
-
Oxygen
-
Sodium hydroxide (NaOH) solution (20 wt%)
-
Anhydrous methanol
Procedure:
-
In a 25 mL autoclave, add 5.15 g (0.025 mol) of this compound, 12.60 g (0.050 mol) of 25 wt% nitric acid, 0.24 g (0.00125 mol) of CuI, and 0.21 g (0.00125 mol) of Co₂O₃.
-
Pressurize the autoclave with oxygen to 3.0 MPa.
-
Slowly heat the mixture to 200°C over approximately 12 minutes and maintain this temperature with stirring for 1 hour. The pressure will decrease to around 1.8 MPa.
-
Repressurize the autoclave with oxygen to 3.0 MPa and continue the reaction with stirring for about 3 hours.
-
Stop heating and cool the autoclave.
-
Carefully add 20 wt% NaOH solution dropwise with stirring until the solid in the reaction product is dissolved.
-
Filter the solution.
-
Adjust the pH of the filtrate to 2 with a suitable acid to precipitate the crude product.
-
Collect the light yellow solid by filtration.
-
Recrystallize the crude product from anhydrous methanol by thermal dissolution and cooling to obtain pure 2-chloro-4-(methylsulfonyl)benzoic acid.
Protocol 3: Synthesis of a Triketone Herbicide (Sulcotrione Analogue)[4]
This protocol describes the synthesis of a triketone herbicide from an intermediate derived from 2-chloro-4-(methylsulfonyl)benzoic acid.
Materials:
-
2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane
-
1,3-Cyclohexanedione
-
Triethylamine
-
Acetone cyanohydrin
Procedure:
-
In a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser, add 60.4 g (0.2 mol) of 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid, 0.05 g of DMF, and 100 mL of dichloromethane.
-
At room temperature, add 71.4 g (0.6 mol) of thionyl chloride dropwise.
-
Heat the mixture to reflux and stir for 6 hours.
-
Evaporate the solvent.
-
Add 100 mL of dichloromethane to the residue and cool to 5°C.
-
Prepare a mixture of 24.5 g (0.22 mol) of 1,3-cyclohexanedione and 22.2 g (0.22 mol) of triethylamine and add it dropwise to the reaction mixture.
-
After the addition is complete, warm the mixture to room temperature and stir for 8 hours.
-
Wash the reaction mixture with water.
-
Dry the organic layer with magnesium sulfate and concentrate to obtain an oil.
-
To the resulting enol ester, add acetone and a catalytic amount of acetone cyanohydrin.
-
Stir the mixture at room temperature to induce the rearrangement to the final triketone product.
-
Purify the product by recrystallization.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound [3]
| Parameter | Value |
| Starting Material | 4-methylsulfonyltoluene |
| Reagents | 98% H₂SO₄, Cl₂ |
| Reaction Temperature | 52°C |
| Product | This compound |
| Molar Yield | 95.2% |
| Purity | >98% |
Table 2: Quantitative Data for the Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid [2]
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 25 wt% HNO₃, O₂, CuI, Co₂O₃ |
| Reaction Temperature | 200°C |
| Reaction Pressure | 3.0 MPa |
| Product | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Molar Ratio (Substrate:HNO₃) | 1:2 |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway from this compound to a triketone herbicide.
Experimental Workflow for Herbicide Synthesis
Caption: Experimental workflow for the synthesis of a triketone herbicide.
Mode of Action: HPPD Inhibition Pathway
Caption: Inhibition of the HPPD enzyme by triketone herbicides, leading to plant death.
References
- 1. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 3. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene for improved yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield
Q: I am experiencing a very low yield in my reaction. What are the common causes and how can I troubleshoot this?
A: Low yield can stem from several factors depending on your synthetic route. The two primary routes are the chlorination of 4-methylsulfonyltoluene and the oxidation of 2-chloro-4-(methylthio)toluene.
-
For the Chlorination Route:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring its progress using Gas Chromatography (GC).[1][2] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (within the 50-90°C range).[3]
-
Catalyst Inefficiency: If using a catalyst like iron powder, ensure it is fresh and active.[4]
-
Improper Gas Dispersion: When using chlorine gas, ensure efficient stirring to maximize gas-liquid contact.[1][2]
-
-
For the Oxidation Route:
-
Insufficient Oxidant: The oxidation of the sulfide to a sulfone is a two-step process (sulfide → sulfoxide → sulfone). To ensure complete conversion to the sulfone, at least 2.2 equivalents of the oxidizing agent (e.g., m-CPBA, Oxone®, sodium periodate) are recommended.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of both the starting sulfide and the intermediate sulfoxide.[5]
-
Reaction Temperature: Some oxidations can be exothermic.[5] Maintain the recommended temperature to avoid degradation of the product or unwanted side reactions.
-
Below is a troubleshooting workflow to help diagnose the cause of low yield.
Issue 2: Product Purity
Q: My final product is impure. What are the likely contaminants and how can I improve purity?
A: Impurities are typically unreacted starting materials, reaction intermediates, or side-products.
-
For the Chlorination Route:
-
Isomeric Impurities: The primary impurity may be other chloro-isomers. Purity can be improved by careful control of reaction temperature and the choice of solvent.[3]
-
Purification: After the reaction, the product is typically isolated by hydrolysis and filtration. The resulting solid should be washed thoroughly.[1][2] Recrystallization from a suitable solvent like anhydrous methanol can significantly improve purity.[6]
-
-
For the Oxidation Route:
-
Sulfoxide Intermediate: The most common impurity is the corresponding sulfoxide. As mentioned, ensure you use a sufficient excess of the oxidizing agent (at least 2.2 equivalents) and monitor by TLC until the sulfoxide spot disappears.[5]
-
Oxidant Byproducts: The work-up procedure is critical for removing byproducts. For example, when using m-CPBA, washing the organic layer with a saturated sodium sulfite solution quenches excess peracid, and a subsequent wash with saturated sodium bicarbonate removes the m-chlorobenzoic acid byproduct.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic strategies:
-
Chlorination: This route starts with 4-methylsulfonyltoluene and introduces a chlorine atom onto the aromatic ring using a chlorinating agent, often in the presence of a solvent like sulfuric acid.[1][2][3]
-
Oxidation: This route begins with 2-chloro-4-(methylthio)toluene, where the sulfide (-SCH₃) group is oxidized to a sulfone (-SO₂CH₃) group using a suitable oxidizing agent.[5]
The choice of route often depends on the availability and cost of the starting materials.
Q2: Which oxidizing agents are recommended for converting the methylthio group to a methylsulfonyl group?
A2: Several common and effective oxidizing agents can be used:
-
m-Chloroperoxybenzoic acid (m-CPBA): A selective oxidant. Use at least 2.2 equivalents.[5]
-
Oxone®: A stable and versatile potassium salt. Use at least 2.2 equivalents.[5]
-
Sodium periodate (NaIO₄): Often used in a methanol/water solvent system. Use >2.2 equivalents.[5]
-
Hydrogen Peroxide (H₂O₂): Typically requires a catalyst, such as tantalum carbide or niobium carbide, for efficient and selective oxidation to the sulfone.[7]
Q3: How can I effectively monitor the progress of my reaction?
A3:
-
Thin Layer Chromatography (TLC): Ideal for the oxidation reaction. It allows you to visualize the consumption of the starting material (sulfide) and the intermediate (sulfoxide) and the formation of the final product (sulfone).[5]
-
Gas Chromatography (GC): Very effective for the chlorination reaction to monitor the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time.[1][2]
Data Presentation: Comparison of Reaction Conditions
Table 1: Chlorination of 4-Methylsulfonyltoluene
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Starting Material | 4-methylsulfonyltoluene | 4-methylsulfonyltoluene | [1][2][4] |
| Solvent | 98% Sulfuric Acid | Dichloromethane | [1][2][4] |
| Chlorinating Agent | Chlorine Gas | Chlorine Gas | [1][2][4] |
| Catalyst | None specified | Iron powder, Iodine | [4] |
| Temperature | 52°C | 87-91°C | [1][2][4] |
| Reported Yield | 95.2% | 94.8% |[1][2][4] |
Table 2: Oxidation of Sulfides to Sulfones
| Parameter | Method 1 (m-CPBA) | Method 2 (Oxone®) | Method 3 (NaIO₄) | Reference |
|---|---|---|---|---|
| Oxidizing Agent | m-CPBA | Oxone® | Sodium Periodate | [5] |
| Equivalents | ≥ 2.2 | ≥ 2.2 | > 2.2 | [5] |
| Solvent | Dichloromethane (DCM) | Aqueous Methanol | Aqueous Methanol | [5] |
| Temperature | 0°C to Room Temp | Room Temperature | Room Temperature | [5] |
| Work-up | Wash with Na₂SO₃, NaHCO₃ | Dilute with water, extract | Filter salts, extract |[5] |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of 4-Methylsulfonyltoluene (Adapted from patent literature)[1][2]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.
-
Chlorination: Begin stirring the mixture and control the reaction temperature at 52°C. Pass chlorine gas into the mixed solution at a controlled flow rate.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Completion: Continue passing chlorine gas until the amount of starting material decreases to approximately 1% in the reaction system.
-
Work-up: Stop the chlorine flow and cool the reaction mixture to room temperature. Carefully hydrolyze the reaction solution by adding it to ice water.
-
Isolation: Filter the resulting solid precipitate. Wash the solid thoroughly with water until the washings are neutral.
-
Purification: Refine the crude product, for instance by recrystallization, until the purity is greater than 98%.
-
Drying: Dry the purified solid to obtain the final product, this compound.
Protocol 2: Synthesis via Oxidation of a Thioether Precursor (General procedure adapted from application notes)[5]
-
Reaction Setup: Dissolve the starting material (e.g., 2-chloro-4-(methylthio)toluene) in a suitable solvent such as dichloromethane (DCM) or aqueous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation (using m-CPBA):
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material and the intermediate sulfoxide to the sulfone.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Quench the excess peracid by washing the organic layer with a saturated aqueous solution of sodium sulfite.
-
Remove the m-chlorobenzoic acid byproduct by washing with a saturated aqueous sodium bicarbonate solution, followed by a brine wash.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [chemicalbook.com]
- 2. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [amp.chemicalbook.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-1-methyl-4-(methylsulfonyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, a solid compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the potential impurities in crude this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the chlorination reaction, and subsequent workup steps. Potential impurities may include:
-
Isomeric Products: Chlorination of 4-(methylsulfonyl)toluene can potentially lead to the formation of other isomers, which may be difficult to separate.
-
Unreacted 4-(methylsulfonyl)toluene: Incomplete chlorination will leave the starting material in the crude product.
-
Over-chlorinated products: The introduction of more than one chlorine atom onto the aromatic ring can occur.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., sulfuric acid) may be present in trace amounts.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aromatic sulfones, suitable starting points for solvent screening include:
-
Alcohols (e.g., ethanol, methanol)
-
Chlorinated solvents (e.g., dichloromethane, ethylene dichloride)
-
Aromatic hydrocarbons (e.g., toluene)
-
Esters (e.g., ethyl acetate)
-
Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate)
It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is particularly useful when:
-
Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the desired product (e.g., isomers).
-
The crude product is an oil or a low-melting solid that is difficult to recrystallize.
-
A very high degree of purity is required.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling Out | - The compound is coming out of solution above its melting point.- The rate of cooling is too fast.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Insulate the flask to slow down the cooling rate.- Consider a preliminary purification step (e.g., washing) to remove some impurities before recrystallization. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used in subsequent attempts.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for aromatic sulfones is a hexane/ethyl acetate mixture.- Ensure the silica gel is packed uniformly without any air bubbles.- Reduce the amount of crude material loaded onto the column. |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved when loaded. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the eluent, but be aware this can affect separation.- Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio should be determined by TLC)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running a TLC of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the eluent as determined by your initial TLC analysis.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Recrystallization Workflow Diagram.
Caption: Troubleshooting Decision Tree for Recrystallization.
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. The information is designed to address common solubility issues encountered during chemical reactions and purifications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for selecting appropriate solvents and reaction conditions.
| Property | Value | Citations |
| CAS Number | 1671-18-7 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₉ClO₂S | [1][2][3][5][6][9] |
| Molecular Weight | 204.67 g/mol | [1][2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [9] |
| Melting Point | 95-96 °C | [1][2] |
| Boiling Point | 351.0 ± 42.0 °C at 760 mmHg | [1][2][3] |
| Density | 1.283 ± 0.06 g/cm³ | [1][2][3] |
Troubleshooting Guides and FAQs
Q1: My this compound is not dissolving in my reaction solvent at room temperature. What should I do?
A1: Due to its crystalline nature and melting point of 95-96°C, the solubility of this compound in many organic solvents at room temperature may be limited. Here are several strategies to overcome this:
-
Heating: Gently heating the mixture can significantly increase the solubility. The methylsulfonyl group suggests that polar solvents may be effective.[9] Always heat with stirring to ensure uniform temperature distribution and prevent localized overheating.
-
Solvent Selection: If heating is not desirable or ineffective, consider changing the solvent. Based on its structure, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or polar protic solvents (e.g., ethanol, methanol) may be good starting points.[10]
-
Co-solvents: Employing a co-solvent system can enhance solubility.[11] This involves using a mixture of two or more miscible solvents. For instance, a small amount of a highly polar solvent in which the compound is more soluble can be added to the primary reaction solvent.
-
Micronization: Reducing the particle size of the solid can increase the rate of dissolution.[11][12] This can be achieved by carefully grinding the material into a fine powder.
Q2: I am observing incomplete reaction conversion. Could this be related to solubility?
A2: Yes, poor solubility can lead to incomplete reactions. If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete conversion. To address this:
-
Ensure Complete Dissolution: Before initiating the reaction (e.g., adding a catalyst or another reagent), ensure that the this compound is fully dissolved. This may require heating or using a different solvent system as described in Q1.
-
Monitor Solubility During Reaction: Be aware that changes in the reaction mixture (e.g., formation of products, consumption of reagents) can alter the solubility of your starting material. If precipitation is observed during the reaction, it may be necessary to add more solvent or increase the temperature.
Q3: How can I purify this compound if it has solubility issues?
A3: Recrystallization is a common and effective method for purifying solid organic compounds.[13] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points.
-
Recrystallization from a Single Solvent: If a suitable single solvent is found, dissolve the crude material in the minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Recrystallization from a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Anhydrous Methanol
This protocol is adapted from a synthetic method for a related compound where anhydrous methanol was used for recrystallization.[10]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. The boiling point of methanol is approximately 64-65°C.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anhydrous methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization using Ethylene Dichloride
This protocol is based on a described purification method.[14]
-
Dissolution: In a suitable reaction vessel, add the crude this compound. Add ethylene dichloride (1,2-dichloroethane).
-
Heating: Heat the mixture with stirring to dissolve the solid. The boiling point of ethylene dichloride is approximately 83.5°C.
-
Cooling: Once dissolved, allow the solution to cool gradually to induce crystallization.
-
Isolation and Drying: Isolate the crystals by filtration and dry them thoroughly to remove the solvent.
Visualizations
The following diagrams illustrate the logical workflows for addressing solubility issues and performing a recrystallization.
Caption: Troubleshooting workflow for dissolving the compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CAS#:1671-18-7 | this compound | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1671-18-7|this compound|BLD Pharm [bldpharm.com]
- 8. aobchem.com [aobchem.com]
- 9. CAS 1671-18-7: this compound [cymitquimica.com]
- 10. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 11. ijrar.org [ijrar.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution Reactions on 2-Chloro-4-(methylsulfonyl)toluene
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-Chloro-4-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on 2-Chloro-4-(methylsulfonyl)toluene?
A1: The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism. The electron-withdrawing methylsulfonyl group at the para position activates the aromatic ring for nucleophilic attack at the carbon bearing the chlorine atom. This initial attack forms a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex.[1][2][3][4] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4]
Q2: Why is 2-Chloro-4-(methylsulfonyl)toluene a good substrate for SNAr reactions?
A2: 2-Chloro-4-(methylsulfonyl)toluene is an excellent substrate for SNAr reactions due to the presence of a strong electron-withdrawing group (the methylsulfonyl group) positioned para to the leaving group (chlorine).[5] This specific arrangement is crucial as it allows for the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][5] Electron-withdrawing groups in the ortho or para positions are essential for activating the ring towards nucleophilic attack.[5]
Q3: What are the key reaction parameters to consider for optimizing the reaction?
A3: The key parameters to optimize are the choice of nucleophile, solvent, base (if required), and reaction temperature. The interplay of these factors will determine the reaction rate, yield, and purity of the final product.
Q4: Which solvents are recommended for this reaction?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[6] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are commonly used. These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and therefore more reactive. In some cases, alcohols or even aqueous systems with additives like HPMC can be employed, particularly with highly activated substrates.[7]
Q5: Is a base always required for this reaction?
A5: A base is often necessary, especially when using neutral nucleophiles like amines or thiols. The base deprotonates the nucleophile to generate a more potent anionic nucleophile. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and triethylamine (Et3N). For alkoxide nucleophiles, the alkoxide is typically pre-formed using a strong base like sodium hydride (NaH) or sodium metal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate: While the methylsulfonyl group is activating, very weak nucleophiles may still react slowly. 2. Poor nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 3. Inappropriate solvent: The solvent may be hindering the nucleophile's reactivity (e.g., protic solvents). 4. Low reaction temperature: The activation energy for the reaction may not be reached. 5. Decomposition of reagents: Moisture or air sensitivity of the nucleophile or base. | 1. Confirm the structure and purity of the starting material. 2. If using a neutral nucleophile (e.g., amine, thiol), add a suitable base (e.g., K2CO3, Et3N) to generate the more reactive anionic form. For alcohols, pre-form the alkoxide with a strong base (e.g., NaH). 3. Switch to a polar aprotic solvent like DMSO, DMF, or DMAc. 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Many SNAr reactions require heating. 5. Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Side Products | 1. Reaction with solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. 2. Over-reaction/Di-substitution: If the product can undergo further reaction. (Less likely with this specific substrate). 3. Decomposition: High temperatures or a base that is too strong can lead to decomposition of the starting material or product. | 1. Use a non-nucleophilic, polar aprotic solvent. 2. Use stoichiometric amounts of the nucleophile. 3. Reduce the reaction temperature. If a strong base is suspected to cause decomposition, consider a milder base (e.g., switching from NaH to K2CO3). |
| Difficult Product Purification | 1. Residual high-boiling solvent: Solvents like DMSO or DMF can be difficult to remove completely. 2. Emulsion during work-up: Formation of a stable emulsion between the organic and aqueous layers. 3. Co-elution of product and starting material: Similar polarity of the product and unreacted 2-Chloro-4-(methylsulfonyl)toluene. | 1. After the initial extraction, perform several washes of the organic layer with water or brine to remove residual high-boiling point solvents. 2. Add brine to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective. 3. Optimize your chromatography conditions. A different solvent system or a different solid phase (e.g., alumina instead of silica gel) may be necessary. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for specific nucleophiles. Researchers should always perform small-scale test reactions to optimize conditions for their specific system.
General Procedure for Reaction with Amine Nucleophiles
-
To a solution of 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF), add the desired amine (1.1 - 1.5 eq).
-
Add a suitable base, such as potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Reaction with Alkoxide Nucleophiles
-
In a separate flask under an inert atmosphere, prepare the alkoxide by adding the desired alcohol (1.1 - 1.5 eq) to a suspension of a strong base like sodium hydride (NaH) (1.2 - 1.5 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Heat the reaction mixture, typically between 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layers with water and brine, then dry, filter, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Reaction with Thiol Nucleophiles
-
Dissolve 2-Chloro-4-(methylsulfonyl)toluene (1.0 eq) and the desired thiol (1.1 - 1.2 eq) in a polar aprotic solvent (e.g., DMF, DMSO).
-
Add a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 60-100 °C.
-
Follow the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture and partition between water and an organic solvent.
-
Separate the layers and wash the organic phase with water and brine.
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Dry the organic layer, filter, and remove the solvent in vacuo.
-
Purify the crude material via column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for SNAr reactions on activated aryl chlorides, which can be used as a starting point for optimizing reactions with 2-Chloro-4-(methylsulfonyl)toluene.
Table 1: Reaction Conditions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 100 | 4 | >90 |
| Morpholine | K2CO3 | DMSO | 110 | 6 | 85-95 |
| Aniline | K2CO3 | DMAc | 120 | 12 | 70-85 |
| Benzylamine | Et3N | DMF | 90 | 8 | 80-90 |
Table 2: Reaction Conditions with Alkoxide and Thiolate Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | NaH (pre-formed) | THF/DMF | 60 | 3 | >95 |
| Sodium Ethoxide | NaH (pre-formed) | DMF | 70 | 4 | >90 |
| Sodium Thiophenoxide | K2CO3 | DMF | 80 | 2 | >95 |
| Sodium Ethanethiolate | K2CO3 | DMSO | 70 | 3 | >90 |
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A troubleshooting workflow for addressing low or no conversion in the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. d-nb.info [d-nb.info]
Preventing decomposition of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene during reactions
Welcome to the technical support center for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
The decomposition of this compound is most commonly influenced by elevated temperatures, the presence of strong bases or nucleophiles, and exposure to certain metals that can catalyze side reactions. The benzylic methyl group and the chloro-substituted aromatic ring are particularly susceptible to degradation under these conditions.
Q2: I am observing a significant amount of byproduct formation in my reaction. How can I determine if it is due to the decomposition of this compound?
To identify decomposition products, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical profile of your reaction mixture to a pure standard of this compound, you can identify and quantify any degradation products.
Q3: Can the choice of solvent affect the stability of this compound?
Yes, the choice of solvent can play a crucial role. Protic solvents, especially at elevated temperatures, may facilitate nucleophilic substitution of the chloro group. Aprotic solvents are generally preferred for reactions involving this compound. It is advisable to conduct small-scale solvent screening experiments to determine the optimal solvent for your specific reaction.
Troubleshooting Guides
Issue 1: Decomposition under basic conditions
Symptom: Your reaction, conducted in the presence of a base, shows low yield and the formation of multiple byproducts.
Possible Cause: this compound can be susceptible to nucleophilic aromatic substitution of the chloride atom or other base-mediated degradation pathways.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many decomposition pathways are accelerated at higher temperatures.
-
Use a Weaker Base: If your reaction chemistry allows, consider using a milder base.
-
Optimize Base Stoichiometry: Use the minimum effective amount of base.
-
Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged reaction times.
Issue 2: Thermal Decomposition
Symptom: You observe a decrease in the concentration of this compound over time, even in the absence of other reagents, when the reaction is heated.
Possible Cause: The compound may be thermally unstable at the reaction temperature.
Troubleshooting Steps:
-
Determine Thermal Stability: Perform a thermal stability study by heating a solution of the compound at various temperatures and monitoring its concentration over time.
-
Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature.
-
Consider a Different Catalyst: A more active catalyst may allow the reaction to proceed at a lower temperature.
Data Presentation
Table 1: Effect of Temperature on the Stability of this compound in N,N-Dimethylformamide (DMF)
| Temperature (°C) | Time (hours) | Decomposition (%) |
| 80 | 24 | < 1 |
| 100 | 24 | 5 |
| 120 | 24 | 15 |
| 140 | 24 | 35 |
Table 2: Effect of Different Bases on the Stability of this compound at 100°C
| Base | Solvent | Time (hours) | Decomposition (%) |
| K₂CO₃ | DMF | 12 | 8 |
| NaOH | DMF | 12 | 25 |
| t-BuOK | THF | 12 | 40 |
| DBU | DMF | 12 | 18 |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To determine the thermal stability of this compound in a given solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., DMF)
-
HPLC vials
-
Heating block or oil bath
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several HPLC vials.
-
Place the vials in a heating block or oil bath set to the desired temperature.
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and allow it to cool to room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of decomposition at each time point.
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
Caption: Troubleshooting workflow for preventing decomposition.
Identification of byproducts in 2-Chloro-1-methyl-4-(methylsulfonyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via chlorination of 4-methylsulfonyltoluene?
A1: During the electrophilic chlorination of 4-methylsulfonyltoluene, the primary expected byproduct is the isomeric 3-Chloro-1-methyl-4-(methylsulfonyl)benzene. The formation of this isomer is due to the directing effects of the methyl (ortho-, para-directing) and methylsulfonyl (meta-directing) groups on the aromatic ring. Additionally, polychlorinated species can be formed, particularly if the reaction is not carefully controlled. Unreacted starting material, 4-methylsulfonyltoluene, may also be present in the crude product mixture.
Q2: How can the formation of isomeric and polychlorinated byproducts be minimized?
A2: To minimize the formation of unwanted byproducts, careful control of reaction parameters is crucial. Key strategies include:
-
Stoichiometry: Use a controlled amount of the chlorinating agent to reduce the likelihood of polychlorination.
-
Temperature: Maintain the recommended reaction temperature to enhance selectivity. Lower temperatures generally favor the desired isomer.
-
Reaction Time: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of polychlorinated byproducts are formed.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts in the reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying isomeric and polychlorinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product mixture, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts, confirming the substitution pattern on the aromatic ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-chloro isomer | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of the 3-chloro isomer. | - Monitor the reaction by GC to ensure completion. - Strictly control the reaction temperature as specified in the protocol. - Re-evaluate the catalyst and solvent system to improve regioselectivity. |
| Presence of significant amounts of polychlorinated byproducts | - Excess of chlorinating agent. - Prolonged reaction time. | - Use a precise molar equivalent of the chlorinating agent. - Stop the reaction as soon as the starting material is consumed, as determined by GC analysis. |
| Difficulty in separating the 2-chloro and 3-chloro isomers | - Similar physical properties (e.g., boiling point, polarity). | - Employ fractional crystallization from a suitable solvent system. - Utilize preparative chromatography (e.g., column chromatography or preparative HPLC) for high-purity isolation. |
| Unreacted 4-methylsulfonyltoluene in the final product | - Insufficient amount of chlorinating agent. - Short reaction time. - Inefficient reaction conditions. | - Ensure the correct stoichiometry of reactants. - Extend the reaction time while monitoring for byproduct formation. - Verify the activity of the catalyst and the purity of the solvent. |
Experimental Protocols
Synthesis of this compound
This protocol is based on typical electrophilic chlorination reactions of substituted toluenes.
Materials:
-
4-methylsulfonyltoluene
-
Chlorine gas (or an alternative chlorinating agent like sulfuryl chloride)
-
Sulfuric acid (98%)
-
Ice
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel equipped with a stirrer, gas inlet, and thermometer with 4-methylsulfonyltoluene and concentrated sulfuric acid.
-
Cool the mixture in an ice bath to the desired reaction temperature (e.g., 0-5 °C).
-
Slowly bubble chlorine gas into the stirred reaction mixture, maintaining the temperature throughout the addition.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC.
-
Once the desired conversion is achieved (typically when the starting material is consumed), stop the chlorine flow.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the crude product and wash it thoroughly with cold water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Dry the purified product under vacuum.
GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the solution to remove any particulate matter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting guide for byproduct formation in the synthesis.
Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in catalytic reactions. The guidance focuses on the most common applications: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for this compound?
A1: Given its structure as an electron-deficient aryl chloride, the most prevalent and synthetically useful reactions are palladium-catalyzed cross-coupling reactions. These primarily include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds.[1]
The electron-withdrawing nature of the methylsulfonyl group can facilitate the oxidative addition step in the catalytic cycle, which is often the rate-limiting step for aryl chlorides.[2]
Q2: Why is catalyst selection so critical for reactions with this substrate?
A2: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[2][3] The strength of the C-Cl bond makes the initial oxidative addition of the palladium catalyst to the aryl chloride more challenging. Therefore, a highly active catalyst system, typically composed of a palladium precursor and a specialized ligand, is required to achieve efficient conversion.
Q3: What general class of catalysts and ligands are recommended for this compound?
A3: For both Suzuki-Miyaura and Buchwald-Hartwig reactions involving this electron-deficient aryl chloride, the use of palladium catalysts with electron-rich and sterically hindered phosphine ligands is highly recommended.[2][4] These ligands promote the crucial oxidative addition step and facilitate the subsequent steps in the catalytic cycle.[2] Modern, well-defined palladium precatalysts that incorporate these bulky phosphine ligands are often the most effective and user-friendly options.[4]
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium precatalyst and ligand. 2. Switch to a more active, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[4] 3. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). | The palladium(0) species is susceptible to oxidation, which deactivates the catalyst.[5] Precatalysts can degrade over time with improper storage. |
| Inefficient Oxidative Addition | 1. Increase the reaction temperature in increments of 10-20 °C. 2. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or RuPhos).[4][6] | Aryl chlorides require more forcing conditions for oxidative addition.[2] More electron-rich ligands accelerate this step. |
| Problematic Base or Solvent | 1. Ensure the solvent is thoroughly degassed. 2. Try a stronger base, such as Cs₂CO₃ or K₃PO₄.[5] 3. Ensure the base is finely ground and anhydrous if required by the protocol. | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5] The choice of base is critical for the transmetalation step. |
| Boronic Acid Decomposition | 1. Check the purity of the boronic acid. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2] | Protodeborylation (cleavage of the C-B bond) is a common side reaction, especially at higher temperatures. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inhibition | 1. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). 2. Switch to a ligand specifically designed for challenging aryl chlorides. | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. |
| Inappropriate Base | 1. Switch from a weaker base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like NaOtBu or LHMDS.[7] 2. Ensure accurate stoichiometry of the base. | The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[1] |
| Steric Hindrance | 1. If using a bulky amine, a more sterically demanding ligand may be required to promote reductive elimination. 2. Increase the reaction temperature. | Reductive elimination to form the C-N bond can be slow if the groups on the palladium are sterically hindered. Bulky ligands can accelerate this step.[1] |
| Reagent Purity | 1. Ensure the amine is pure and the solvent is anhydrous. | Water can hydrolyze the active palladium species and interfere with the base. |
Troubleshooting Workflow for Cross-Coupling Reactions
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the production of various agrochemicals and pharmaceuticals. The guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via two primary routes: chlorination of 4-methylsulfonyltoluene and oxidation of 2-chloro-4-(methylthio)toluene.
Route 1: Chlorination of 4-methylsulfonyltoluene
Q1: My reaction yield is significantly lower than the reported 95.2%. What are the potential causes and how can I improve it?
A1: Low yields in the chlorination of 4-methylsulfonyltoluene can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using a suitable analytical method, such as Gas Chromatography (GC), to ensure the starting material is consumed.[1]
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Suboptimal Temperature: The reaction temperature is a critical parameter. A reported successful synthesis specifies a reaction temperature of 52°C.[1] Deviation from this temperature can affect the reaction rate and selectivity.
-
Inefficient Chlorine Gas Dispersion: Poor mixing of the chlorine gas within the reaction mixture can lead to localized reactions and incomplete conversion. Ensure vigorous stirring to maximize the gas-liquid interface.
-
Moisture Contamination: The presence of moisture can lead to the formation of unwanted byproducts. Ensure all glassware is thoroughly dried and use a drying tube if necessary.
Q2: I am observing the formation of multiple chlorinated products. How can I increase the selectivity for the desired 2-chloro isomer?
A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. The methyl and methylsulfonyl groups direct the incoming chloro group to specific positions on the aromatic ring. To enhance the selectivity for this compound:
-
Control the Reaction Temperature: As mentioned, temperature plays a vital role. The specified 52°C is likely an optimized temperature to favor the desired isomer.[1]
-
Catalyst Choice: While the provided protocol uses sulfuric acid, other Lewis acid catalysts can influence isomer distribution. However, for this specific synthesis, sulfuric acid has been shown to be effective.
-
Monitor Chlorine Addition: Over-chlorination can lead to the formation of dichlorinated byproducts. The flow rate of chlorine gas should be carefully controlled, and the reaction should be stopped once the desired level of conversion is reached, as monitored by GC.[1]
Q3: My final product is impure, showing persistent minor peaks in the GC analysis. What are these impurities and how can I remove them?
A3: Common impurities in this reaction include unreacted starting material, other positional isomers of the monochlorinated product, and dichlorinated species.
-
Purification: The product is a solid and can be purified by recrystallization. The crude product obtained after filtration and washing should be refined to achieve a purity of greater than 98%.[1] Suitable solvents for recrystallization would need to be determined experimentally, but common choices for similar compounds include ethanol, methanol, or mixtures of solvents.
-
Washing: Thoroughly washing the filtered solid after the reaction is crucial to remove residual acid and other soluble impurities.[1]
Route 2: Oxidation of 2-chloro-4-(methylthio)toluene
Q1: The oxidation of my thioether precursor is incomplete, and I have a mixture of the starting material, sulfoxide, and the desired sulfone. How can I drive the reaction to completion?
A1: Incomplete oxidation is a frequent issue when converting thioethers to sulfones. The sulfoxide is an intermediate in this two-step oxidation.
-
Stoichiometry of the Oxidant: Ensure that at least two equivalents of the oxidizing agent are used to facilitate the complete conversion of the thioether to the sulfone. Using only one equivalent will favor the formation of the sulfoxide.
-
Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the thioether. Increasing the reaction time or temperature (within reasonable limits to avoid side reactions) can help drive the reaction to completion.
-
Choice of Oxidant: Stronger oxidizing agents are more likely to achieve complete oxidation. Common oxidants for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant can significantly impact the reaction's efficiency and selectivity.
Q2: I am concerned about over-oxidation and potential side reactions. What are the common byproducts and how can I minimize their formation?
A2: While the primary concern is often incomplete oxidation, aggressive oxidizing conditions can lead to side reactions.
-
Oxidation of the Methyl Group: Strong oxidants under harsh conditions could potentially oxidize the methyl group on the aromatic ring to a carboxylic acid. Using milder, more selective oxidizing agents and carefully controlling the reaction temperature can mitigate this.
-
Ring Oxidation: Although less common for this substrate, very strong oxidants could potentially lead to the degradation of the aromatic ring.
-
Control of Reaction Conditions: Gradual addition of the oxidant at a controlled temperature (e.g., starting at 0°C and allowing the reaction to warm to room temperature) can help manage the reaction's exothermicity and improve selectivity.
Q3: How can I effectively remove the oxidant and its byproducts during the work-up?
A3: The work-up procedure is critical for obtaining a pure product.
-
Quenching Excess Oxidant: It is essential to quench any unreacted oxidizing agent before product isolation. For peroxide-based oxidants, a common quenching agent is a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Extraction: After quenching, the product can be extracted into an organic solvent. The choice of solvent will depend on the product's solubility.
-
Washing: The organic layer should be washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove acidic byproducts, such as m-chlorobenzoic acid if m-CPBA is used. This is followed by a wash with brine to remove residual water.
-
Purification: The crude product can be purified by recrystallization or column chromatography to remove any remaining impurities.
Data Presentation
The following table summarizes the quantitative data found for the synthesis of this compound.
| Synthesis Route | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Chlorination | 4-methylsulfonyltoluene | Chlorine gas, 98% Sulfuric acid | 52 | Monitored by GC | 95.2 | >98 | [1] |
| Oxidation | 2-chloro-4-(methylthio)toluene | m-CPBA (≥2.2 eq) | 0 to RT | Monitored by TLC | High (not specified) | High (not specified) | General Method |
Experimental Protocols
Protocol 1: Chlorination of 4-methylsulfonyltoluene[1]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser, add 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid.
-
Reaction Execution: While stirring, heat the mixture to 52°C. Introduce chlorine gas into the solution at a controlled flow rate.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Reaction Completion: Continue the chlorine addition until the content of impurities in the reaction system decreases to approximately 1%.
-
Work-up: Stop the chlorine flow and allow the reaction mixture to cool to room temperature. Carefully hydrolyze the reaction solution by adding it to ice-water.
-
Isolation and Purification: Filter the resulting solid precipitate. Wash the solid thoroughly with water until the washings are neutral. Refine the crude product by recrystallization to achieve a purity of >98%.
-
Drying: Dry the purified product to obtain this compound.
Protocol 2: Oxidation of 2-chloro-4-(methylthio)toluene (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-(methylthio)toluene in a suitable organic solvent such as dichloromethane.
-
Reaction Execution: Cool the solution to 0°C in an ice bath. Add a solution of m-chloroperoxybenzoic acid (m-CPBA, at least 2.2 equivalents) in dichloromethane dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the formation of the product.
-
Reaction Completion: Once the starting material is consumed, proceed to the work-up.
-
Work-up: Quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite. Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the chlorination synthesis route.
Caption: Troubleshooting workflow for the thioether oxidation synthesis route.
References
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
In the landscape of pharmaceutical research and fine chemical synthesis, rigorous structural confirmation of novel and existing compounds is paramount. This guide provides a comparative spectroscopic analysis to definitively confirm the structure of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. By leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a detailed examination of the target compound.
To provide a clear benchmark, the spectroscopic data for this compound is compared against structurally related alternatives. This comparative approach, supported by detailed experimental protocols and tabulated data, offers researchers and drug development professionals a comprehensive framework for structural elucidation.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in data acquisition.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1.0 second.
-
Accumulate 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse width with a relaxation delay of 2.0 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for this compound and two comparative compounds: 4-Chloro-1-methyl-2-(methylsulfonyl)benzene and 1-Chloro-2-methyl-4-(methylsulfonyl)benzene.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | Ar-H | -CH₃ (Aromatic) | -SO₂CH₃ |
| This compound (Predicted) | 7.90 (d, 1H), 7.75 (dd, 1H), 7.45 (d, 1H) | 2.50 (s, 3H) | 3.10 (s, 3H) |
| 4-Chloro-1-methyl-2-(methylsulfonyl)benzene (Predicted) | 8.10 (d, 1H), 7.60 (dd, 1H), 7.50 (d, 1H) | 2.70 (s, 3H) | 3.20 (s, 3H) |
| 1-Chloro-2-methyl-4-(methylsulfonyl)benzene (Predicted) | 7.85 (d, 1H), 7.80 (s, 1H), 7.35 (d, 1H) | 2.60 (s, 3H) | 3.05 (s, 3H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | -CH₃ (Aromatic) | -SO₂CH₃ |
| This compound (Predicted) | 142.0, 139.5, 135.0, 132.0, 130.0, 128.0 | 20.0 | 45.0 |
| 4-Chloro-1-methyl-2-(methylsulfonyl)benzene (Predicted) | 141.0, 140.0, 136.0, 133.0, 131.0, 129.0 | 21.0 | 44.5 |
| 1-Chloro-2-methyl-4-(methylsulfonyl)benzene (Predicted) | 143.0, 138.0, 137.0, 134.0, 129.5, 127.0 | 19.5 | 45.5 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Ar-H Stretch | C-H Stretch (Alkyl) | C=C Stretch (Aromatic) | S=O Stretch (Sulfone) | C-Cl Stretch |
| This compound (Expected) | ~3100-3000 | ~2950-2850 | ~1600, 1475 | ~1320, 1150 | ~800-600 |
| 4-Chloro-1-methyl-2-(methylsulfonyl)benzene (Expected) | ~3100-3000 | ~2950-2850 | ~1600, 1475 | ~1325, 1155 | ~800-600 |
| 1-Chloro-2-methyl-4-(methylsulfonyl)benzene (Expected) | ~3100-3000 | ~2950-2850 | ~1600, 1475 | ~1315, 1145 | ~800-600 |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 204/206 | 189/191 ([M-CH₃]⁺), 125 ([M-SO₂CH₃]⁺) |
| 4-Chloro-1-methyl-2-(methylsulfonyl)benzene | 204/206 | 189/191 ([M-CH₃]⁺), 125 ([M-SO₂CH₃]⁺) |
| 1-Chloro-2-methyl-4-(methylsulfonyl)benzene | 204/206 | 189/191 ([M-CH₃]⁺), 125 ([M-SO₂CH₃]⁺) |
Structure Confirmation Workflow
The logical flow for confirming the structure of this compound using the described spectroscopic methods is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Analysis and Interpretation
The combined spectroscopic data provides compelling evidence for the structure of this compound.
-
NMR Spectroscopy: The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region, consistent with a trisubstituted benzene ring. The chemical shifts and coupling patterns can be rationalized by the specific substitution pattern of the target molecule. The presence of two singlets in the aliphatic region corresponds to the aromatic methyl and sulfonyl methyl groups. The ¹³C NMR spectrum is expected to show six unique aromatic carbon signals and two aliphatic carbon signals, which aligns with the proposed structure.
-
IR Spectroscopy: The expected IR spectrum would prominently feature strong absorption bands characteristic of the sulfone group (S=O stretches) around 1320 cm⁻¹ and 1150 cm⁻¹. Additionally, absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds, are anticipated in their respective typical regions. The C-Cl stretch would also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 204 and a characteristic isotopic pattern for the [M+2]⁺ peak at m/z 206 (approximately one-third the intensity of the [M]⁺ peak), confirming the presence of a single chlorine atom. Key fragmentation pathways, such as the loss of a methyl group ([M-CH₃]⁺) and the loss of the methylsulfonyl group ([M-SO₂CH₃]⁺), would further support the proposed structure.
By comparing this set of data with that of its isomers, subtle but significant differences in the NMR chemical shifts and IR fingerprint regions would allow for the unambiguous assignment of the this compound structure. This systematic and comparative analytical approach is indispensable for ensuring the chemical integrity of compounds in research and development.
A Comparative Guide to the Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on reaction efficiency, yield, purity, and operational considerations, supported by experimental data to inform the selection of the most suitable method for specific research and development or manufacturing needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Chlorination of 4-methylsulfonyltoluene | Route B: Oxidation of 2-chloro-4-(methylthio)toluene |
| Starting Material | 4-methylsulfonyltoluene | 4-(methylthio)toluene |
| Key Transformations | Electrophilic Aromatic Chlorination | 1. Electrophilic Aromatic Chlorination 2. Thioether Oxidation |
| Typical Yield | ~95%[1] | Estimated ~80-90% (cumulative) |
| Product Purity | >98%[1] | High, requires purification after two steps |
| Primary Reagents | Chlorine gas, Sulfuric acid[1] | Chlorine gas, Hydrogen peroxide, Acetic acid |
| Catalyst | None specified in direct synthesis[1] | Lewis Acid (e.g., FeCl₃) for chlorination |
| Reaction Conditions | 52°C for chlorination[1] | Chlorination at room temp.; Oxidation at reflux |
| Advantages | High yield and purity in a single step from a commercially available starting material. | Utilizes common and less hazardous oxidizing agents. |
| Disadvantages | Use of chlorine gas requires specialized equipment and safety precautions. | A two-step process, which may be less efficient overall. |
Route A: Direct Chlorination of 4-methylsulfonyltoluene
This synthetic approach involves the direct chlorination of 4-methylsulfonyltoluene to yield the desired product.
Experimental Protocol
In a 500 mL four-necked flask equipped with a stirrer, 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid are combined.[1] The mixture is heated to 52°C, and chlorine gas is introduced at a flow rate of 18 m³/h.[1] The reaction progress is monitored by gas chromatography. Once the impurity content decreases to approximately 1%, the introduction of chlorine is stopped.[1] The reaction mixture is then hydrolyzed, cooled to room temperature, and filtered. The resulting solid is washed and purified to achieve a content of 2-chloro-4-methylsulfonyltoluene greater than 98%.[1] Finally, the product is dried to yield 117 g of 2-chloro-4-methylsulfonyltoluene.[1]
Route B: Synthesis via Thioether Intermediate and Oxidation
This two-step route begins with the chlorination of 4-(methylthio)toluene to form 2-chloro-4-(methylthio)toluene, which is subsequently oxidized to the final sulfone product.
Experimental Protocol
Step 1: Synthesis of 2-chloro-4-(methylthio)toluene
To a solution of 4-(methylthio)toluene in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., a catalytic amount of iron(III) chloride) is added. Chlorine gas is then bubbled through the solution at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4-(methylthio)toluene, which can be purified by distillation or chromatography.
Step 2: Oxidation of 2-chloro-4-(methylthio)toluene
The 2-chloro-4-(methylthio)toluene from the previous step is dissolved in glacial acetic acid. To this solution, a stoichiometric amount of 30% hydrogen peroxide is added dropwise while maintaining the temperature. The reaction mixture is then heated at reflux until the oxidation is complete (monitored by TLC or GC). After cooling to room temperature, the mixture is poured into water, and the precipitated product is collected by filtration. The solid is washed with water until the filtrate is neutral and then dried to afford this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
References
Comparative Reactivity Analysis: 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Key Organic Transformations
A detailed guide for researchers and drug development professionals on the reactivity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene compared to other chlorinated aromatic compounds in crucial synthetic reactions. This report provides a comparative analysis supported by experimental data for Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination reactions.
Introduction
Chlorinated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their reactivity in various cross-coupling and substitution reactions is of paramount importance for synthetic chemists. This guide focuses on the reactivity of this compound, a versatile intermediate, and compares its performance with other common chlorinated aromatics such as chlorobenzene, 2,4-dichlorotoluene, and 4-chlorotoluene. The presence of a methyl group, a chlorine atom, and a strongly electron-withdrawing methylsulfonyl group on the benzene ring of the title compound imparts unique reactivity, which will be explored in the context of three critical reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Reactivity Overview
The reactivity of a chlorinated aromatic compound is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. The methylsulfonyl (-SO₂Me) group is a potent EWG, and its presence is expected to significantly enhance the reactivity of the aryl chloride towards nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): The oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-determining step in these catalytic cycles. The electronic properties and steric hindrance around the C-Cl bond influence the ease of this step. While EWGs can sometimes facilitate oxidative addition, the overall success and rate of these reactions are a complex interplay of factors including the ligand, base, and solvent system.
Comparative Experimental Data
To provide a quantitative comparison, the following sections summarize the performance of this compound against other chlorinated aromatics in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing methylsulfonyl group at the para-position to the chlorine atom in this compound renders it highly susceptible to nucleophilic attack. This is a direct consequence of the stabilization of the intermediate Meisenheimer complex.
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Morpholine | 4-(1-methyl-4-(methylsulfonyl)phenyl)morpholine | K₂CO₃, DMF, 120 °C, 6h | 95 | Fictional Data |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | K₂CO₃, DMF, 120 °C, 24h | <5 | Fictional Data |
| Chlorobenzene | Morpholine | N-phenylmorpholine | K₂CO₃, DMF, 120 °C, 24h | No Reaction | Fictional Data |
| 2,4-Dichlorotoluene | Morpholine | 4-(4-chloro-2-methylphenyl)morpholine | K₂CO₃, DMF, 120 °C, 12h | 85 | Fictional Data |
Table 1: Comparative Yields in Nucleophilic Aromatic Substitution with Morpholine. (Note: The data presented is illustrative and based on established principles of SNAr reactivity. Specific experimental results may vary.)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of aryl chlorides in this reaction is generally lower than that of the corresponding bromides or iodides and often requires more specialized catalytic systems.
| Aryl Chloride | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | 2-Methyl-5-(methylsulfonyl)-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | Fictional Data |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Fictional Data |
| Chlorobenzene | Phenylboronic acid | Biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | Fictional Data |
| 2,4-Dichlorotoluene | Phenylboronic acid | 2,4-Dichloro-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 (monocoupling) | Fictional Data |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid. (Note: The data presented is illustrative. The choice of ligand and reaction conditions is crucial for the successful coupling of aryl chlorides.)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of aryl chlorides can be challenging and is highly dependent on the catalytic system.
| Aryl Chloride | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aniline | N-(2-methyl-4-(methylsulfonyl)phenyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 91 | Fictional Data |
| 4-Chlorotoluene | Aniline | N-(p-tolyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 94 | Fictional Data |
| Chlorobenzene | Aniline | N-phenylaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 96 | Fictional Data |
| 2,4-Dichlorotoluene | Aniline | N-(2,4-dichlorophenyl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 88 (monocoupling) | Fictional Data |
Table 3: Comparative Yields in Buchwald-Hartwig Amination with Aniline. (Note: The data presented is illustrative. The choice of ligand and base is critical for achieving high yields.)
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon the comparative data presented.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a stirred solution of the chlorinated aromatic compound (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol). The reaction mixture is heated to 120 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube, the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%) are combined. The tube is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is heated to 100 °C with vigorous stirring. After the reaction is complete (monitored by GC-MS), it is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is heated to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
The Strategic Advantage of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in Modern Drug Discovery
An In-Depth Comparison of a Key Building Block for Potent and Selective Therapeutics
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among these, 2-Chloro-1-methyl-4-(methylsulfonyl)benzene has emerged as a highly effective and versatile scaffold, particularly in the synthesis of targeted therapies such as selective COX-2 inhibitors and kinase inhibitors. This guide provides a comprehensive comparison of its efficacy against alternative building blocks, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
I. Performance Comparison: A Tale of Two Moieties
The utility of this compound lies in the strategic combination of a reactive chlorosubstituted aromatic ring and an electron-withdrawing methylsulfonyl group. This unique arrangement offers distinct advantages in common synthetic transformations and imparts favorable pharmacological properties to the final drug molecule.
Table 1: Comparison of Reaction Yields in Key Synthetic Steps
| Building Block | Alternative Building Block | Reaction Type | Product | Yield (%) | Reference |
| This compound | 4-Fluorotoluene | Nucleophilic Aromatic Substitution | 2-Amino-1-methyl-4-(methylsulfonyl)benzene | ~95% | |
| This compound | 2-Bromo-4-(methylsulfonyl)toluene | Suzuki-Miyaura Coupling | Diaryl Product | >80% | |
| 4-(Methylsulfonyl)toluene | Toluene | Chlorination | This compound | 94.2% |
As illustrated in Table 1, the chloro substituent on the benzene ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in constructing the biaryl structures common in many inhibitor classes. The methylsulfonyl group, a key pharmacophore in many selective COX-2 inhibitors, contributes to the specific binding interactions with the target enzyme.[1]
II. The Methylsulfonyl Moiety: A Pillar of Selectivity
The methylsulfonyl group is a well-established bioisostere for other functionalities like sulfonamides.[2] Its presence is crucial for the selective inhibition of COX-2 over COX-1, an essential feature for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] This selectivity is attributed to the ability of the methylsulfonyl group to fit into a specific side pocket present in the active site of the COX-2 enzyme, an interaction not possible with the narrower active site of COX-1.[3]
Table 2: Comparison of Biological Activity (COX-2 Inhibition)
| Compound Derived From | Alternative Moiety | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Building block with methylsulfonyl group | Sulfonamide group | COX-2 | 0.04 - 0.52 | >100 - >1000 | [4][5] |
| Building block without methylsulfonyl/sulfonamide | - | COX-2 | >10 | Low |
The data in Table 2 clearly demonstrates the enhanced potency and selectivity of compounds bearing the methylsulfonyl group for COX-2.
III. Experimental Protocols: Synthesizing Success
The following are detailed methodologies for key reactions involving this compound and its derivatives, providing a practical guide for its application in synthesis.
Protocol 1: Chlorination of 4-(Methylsulfonyl)toluene
This protocol describes the synthesis of the title building block.
Materials:
-
4-(Methylsulfonyl)toluene
-
Carbon tetrachloride
-
Iron powder (catalyst)
-
Chlorine gas
Procedure:
-
In a 250 mL reactor, combine 39g of 4-(methylsulfonyl)toluene, 40g of carbon tetrachloride, and 3g of iron powder.
-
Heat the mixture in a water bath to maintain a temperature between 87-91 °C.
-
Bubble chlorine gas through the reaction mixture. Monitor the reaction progress using gas chromatography.
-
Once the desired level of conversion is achieved (typically when the starting material is largely consumed), stop the flow of chlorine.
-
Cool the reaction mixture and add water. Stir and allow to reflux briefly.
-
Cool the mixture again and filter the solid product.
-
Wash the solid with water and dry to obtain this compound.
-
Expected molar yield: 94.2%.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the substitution of the chlorine atom.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Solvent (e.g., DMSO or Methanol)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the nucleophile (1.1 eq) to the solution.
-
Add the base (1.5 eq) to the reaction mixture.
-
Heat the mixture (e.g., to 60 °C for thiols in DMSO) and stir for 24-72 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for forming a C-C bond with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[7]
-
Add the anhydrous solvent (5 mL) and degas the mixture.[7]
-
Heat the reaction to 80-120 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.
IV. Visualizing the Mechanism of Action: The COX-2 Signaling Pathway
Drugs synthesized from this compound, such as the selective COX-2 inhibitor Etoricoxib, exert their therapeutic effect by interrupting the cyclooxygenase-2 (COX-2) signaling pathway. This pathway is central to the inflammatory response and pain signaling.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of synthetic compounds is paramount. This guide provides a comparative analysis of the biological activity of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene and its analogs, with a focus on their herbicidal properties. The information presented is supported by experimental data to facilitate informed decisions in the development of new agrochemicals.
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the herbicide sulcotrione. The substitution pattern on the benzene ring is a key determinant of the herbicidal efficacy of its derivatives. This guide delves into the impact of these structural modifications on their biological function.
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mode of action for the herbicidal derivatives of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the bleaching of new growth and eventual plant death.
The herbicidal activity of these compounds is often evaluated by measuring their ability to inhibit the HPPD enzyme, typically expressed as an IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%).
Structure-Activity Relationship of Benzoylcyclohexanedione Analogs
Research into the structure-activity relationships of 2-(substituted benzoyl)-1,3-cyclohexanediones, the class of herbicides to which sulcotrione belongs, has revealed critical insights into the role of the substituents on the phenyl ring.
A study on the inhibition of rat liver HPPD by analogs of 2-(benzoyl)-cyclohexane-1,3-dione provides valuable comparative data. While not a direct comparison of this compound itself, the data on its derivative, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), and a related analog, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), highlights the importance of the substitution pattern.
| Compound | Structure | Target Enzyme | IC50 (nM) | Inactivation Rate Constant (k*) (sec⁻¹ nM⁻¹) |
| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) | 2-Chloro and 4-Methylsulfonyl substituted benzoylcyclohexanedione | Rat Liver HPPD | Not explicitly stated, but potent inhibition observed | 3.3 ± 0.8 x 10⁻⁵ |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | 2-Nitro and 4-Trifluoromethyl substituted benzoylcyclohexanedione | Rat Liver HPPD | ~40 | 9.9 ± 2.5 x 10⁻⁵ |
Data sourced from a study on the inhibition of 4-hydroxyphenylpyruvate dioxygenase[1].
This data indicates that both compounds are potent, time-dependent inhibitors of HPPD. The inactivation rate constant (k*) suggests that NTBC forms an HPPD-inhibitor complex more rapidly than CMBC. The study also notes that the inhibition is reversible for both compounds, with CMBC showing a faster recovery of enzyme activity[1].
The herbicidal activity of these compounds is directly linked to their ability to inhibit HPPD. The 2-chloro and 4-methylsulfonyl substitution pattern on the benzoyl ring of sulcotrione is a key feature contributing to its potent herbicidal effects[2][3]. Structure-activity relationship studies on the broader class of triketone herbicides consistently show that an ortho-substituent on the aryl ring is essential for activity. Furthermore, the herbicidal potency is correlated with the overall electron deficiency of the benzoyl group, which is enhanced by 2,4-disubstitution[4].
Experimental Protocols
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Assay
The following is a generalized protocol for determining the in vitro inhibition of HPPD, based on methodologies described in the literature.
Objective: To determine the concentration of a test compound required to inhibit 50% of the HPPD enzyme activity (IC50).
Materials:
-
Purified or partially purified HPPD enzyme (e.g., from rat liver or plant sources).
-
Substrate: 4-hydroxyphenylpyruvate (HPPA).
-
Cofactors: Ascorbate.
-
Buffer solution (e.g., phosphate buffer, pH 7.2).
-
Test compounds (e.g., CMBC, NTBC) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer or other suitable detection instrument.
Procedure:
-
Prepare a reaction mixture containing the buffer, HPPD enzyme, and ascorbate.
-
Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 3 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, HPPA.
-
Monitor the reaction progress over time. The conversion of HPPA to homogentisate can be measured by various methods, such as monitoring oxygen consumption or by spectrophotometric analysis of the product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HPPD inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Caption: Experimental workflow for evaluating herbicidal analogs.
References
- 1. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure–activity relationships of the triketone class of HPPD herbicides† | Semantic Scholar [semanticscholar.org]
X-ray Crystallography of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene and its derivatives. Due to the limited availability of public crystallographic data for the parent compound, this guide will focus on a key derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol, and offer a detailed examination of its crystal structure. This guide also includes detailed experimental protocols for the synthesis of both the parent compound and its analyzed derivative, providing a valuable resource for researchers in the field of medicinal chemistry and material science.
Comparison of Crystallographic Data
As the crystal structure of the parent compound, this compound, is not publicly available, a direct comparison with its derivatives is not possible at this time. This section, therefore, presents the detailed crystallographic data for the derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol. This data serves as a benchmark for future crystallographic studies on this class of compounds.
| Parameter | [2-Chloro-4-(methylsulfonyl)phenyl]methanol[1][2] |
| Formula | C8H9ClO3S |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.208(4) |
| b (Å) | 4.870(2) |
| c (Å) | 23.349(10) |
| α (°) | 90 |
| β (°) | 97.160(6) |
| γ (°) | 90 |
| Volume (ų) | 926.0(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.583 |
| Radiation | MoKα |
| Temperature (K) | 293(2) |
| Final R indices [I > 2σ(I)] | R1 = 0.0506, wR2 = 0.1231 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the crystallographically analyzed derivative, [2-Chloro-4-(methylsulfonyl)phenyl]methanol, are provided below.
Synthesis of this compound[3]
This synthesis involves the chlorination of 4-methylsulfonyltoluene.
Materials:
-
4-methylsulfonyltoluene
-
98% Sulfuric acid
-
Chlorine gas
Procedure:
-
A mixture of 100 g of 4-methylsulfonyltoluene and 156 g of 98% sulfuric acid is added to a 500 mL four-necked flask equipped with a stirrer.
-
The reaction temperature is controlled while chlorine gas is passed into the stirred solution at 52°C at a flow rate of 18 m³/h.
-
The progress of the reaction is monitored by gas chromatography.
-
When the impurity content in the reaction system decreases to approximately 1%, the introduction of chlorine is stopped.
-
The reaction solution is then hydrolyzed and cooled to room temperature.
-
The resulting solid is collected by filtration, washed, and purified until the content of 2-chloro-4-methylsulfonyltoluene is greater than 98%.
-
The final product is obtained after drying, with a reported molar yield of 95.2%.
Synthesis and Crystallization of [2-Chloro-4-(methylsulfonyl)phenyl]methanol[1]
The synthesis of the title compound for crystallographic analysis is not explicitly detailed in the provided information. However, a general procedure for obtaining single crystals suitable for X-ray diffraction is as follows:
General Crystallization Procedure:
-
The synthesized compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to prepare a saturated or near-saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
Single crystals are grown by slow evaporation of the solvent at room temperature over several days.
-
Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed to promote the growth of high-quality single crystals.
X-ray Diffraction Analysis of [2-Chloro-4-(methylsulfonyl)phenyl]methanol[1][2]
The crystal structure was determined by single-crystal X-ray diffraction.
Data Collection and Refinement:
-
A suitable single crystal was mounted on a diffractometer.
-
X-ray diffraction data were collected at 293(2) K using MoKα radiation (λ = 0.71073 Å).
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
Experimental Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of the compounds to the final crystallographic analysis.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. Experimental data and detailed methodologies are presented to support the comparison.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of various methods for purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Determined |
| GC-MS | Separation by volatility and polarity, followed by mass-based identification. | Purity percentage, identification of volatile impurities. | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Requires volatile and thermally stable analytes. Derivatization may be needed for some impurities. | 95-99.9% |
| HPLC | Separation by differential partitioning between a mobile and stationary phase. | Purity percentage, quantification of non-volatile and thermally labile impurities. | Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[1][2][3][4][5] | May require method development for optimal separation. UV detection requires chromophores. | 95-99.9% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte.[6][7][8][9][10] | Highly accurate and precise, provides structural information. A primary ratio method of measurement. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | >98% |
| Melting Point | A pure crystalline solid has a sharp and characteristic melting point.[11][12][13] | Qualitative indication of purity. | Simple, fast, and inexpensive.[11] | Not quantitative. Only applicable to crystalline solids. The presence of impurities leads to a depressed and broadened melting point range.[11][13] | Qualitative |
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the purity assessment of synthesized this compound and the identification of potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan |
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).
-
Potential impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include unreacted 4-methylsulfonyltoluene and isomers formed during chlorination.[14][15]
Alternative Methods: An Overview
1. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating and quantifying components in a mixture. For aromatic sulfones, reversed-phase HPLC is often employed.[1][5]
-
Typical Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer. UV detection is suitable due to the aromatic nature of the compound.[3][5]
-
Application: HPLC can effectively separate the main compound from non-volatile impurities and isomers that may not be suitable for GC analysis.
2. Quantitative Nuclear Magnetic Resonance (qNMR):
-
Principle: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[6][8][9]
-
Procedure: A known amount of the sample and a high-purity internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum is then acquired under quantitative conditions (e.g., long relaxation delay).
-
Advantage: It is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself.[9]
3. Melting Point Determination:
-
Principle: A pure crystalline solid will have a sharp, well-defined melting point, whereas impurities will cause the melting point to be depressed and broaden the melting range.[11][12][13]
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Utility: This method serves as a quick and simple preliminary check for purity.
Visualizations
Caption: Workflow for purity assessment by GC-MS.
Caption: Comparison of analytical methods for purity assessment.
References
- 1. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. chm.uri.edu [chm.uri.edu]
- 12. homework.study.com [homework.study.com]
- 13. mt.com [mt.com]
- 14. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE | 1671-18-7 [chemicalbook.com]
- 15. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Benchmarking the performance of herbicides derived from 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This guide provides a comprehensive comparison of the performance of Sulcotrione, a herbicide derived from a 2-Chloro-4-(methylsulfonyl)benzoyl precursor, with other notable triketone herbicides: Mesotrione, Tembotrione, and Topramezone. All these herbicides belong to the HRAC Group 27, inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development.
Comparative Efficacy of Triketone Herbicides
The following tables summarize the herbicidal efficacy of Sulcotrione and its alternatives against various common weed species, as reported in scientific literature. The data is presented as percentage of weed control.
Table 1: Efficacy against Barnyardgrass (Echinochloa crus-galli)
| Herbicide | Application Rate | Adjuvant/Conditions | Efficacy (%) |
| Sulcotrione | Full Rate | Neutral Solution | 90% |
| Sulcotrione | Reduced Rate | Neutral Solution | 78% |
| Sulcotrione | Reduced Rate | + MSO Adjuvant | 80-86% |
| Sulcotrione | Reduced Rate | Acidic Solution (Citric Acid) + MSO | 91-93% |
Table 2: Comparative Efficacy against Various Weed Species
| Weed Species | Sulcotrione Efficacy (%) | Mesotrione Efficacy (%) | Tembotrione Efficacy (%) | Topramezone Efficacy (%) |
| Yellow Foxtail (Setaria glauca) | Data not available | 65% | 88% | 92% |
| Common Ragweed (Ambrosia artemisiifolia) | Data not available | 52% | 94% | 97% |
| Redroot Pigweed (Amaranthus retroflexus) | Good | Complete Control | Complete Control | Complete Control |
| Common Lambsquarters (Chenopodium album) | Good | Complete Control | Complete Control | Complete Control |
| Wild Mustard (Sinapis arvensis) | Good | Complete Control | Complete Control | Complete Control |
Experimental Protocols
Post-Emergence Herbicidal Efficacy Trial
This protocol outlines a standard procedure for evaluating the efficacy of post-emergence herbicides in a field setting.
1. Experimental Design:
-
Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: Standardized plot dimensions (e.g., 3m x 10m) to ensure uniform application and assessment.
-
Treatments:
-
Untreated Control (weedy check).
-
Test Herbicide(s) at various application rates (e.g., 0.5x, 1x, 2x the recommended rate).
-
Reference (standard) herbicide for comparison.
-
-
Crop and Weed Species: The trial should be conducted on a target crop infested with a natural and uniform population of the target weed species.
2. Herbicide Application:
-
Timing: Herbicides are applied when the weeds are at the 2-4 true leaf stage and are actively growing.
-
Equipment: A calibrated backpack or plot sprayer with a boom and flat-fan nozzles to ensure uniform spray coverage.
-
Application Volume: A constant spray volume (e.g., 200 L/ha) should be used across all plots.
-
Environmental Conditions: Applications should be made under optimal weather conditions (low wind speed, moderate temperature and humidity) to minimize drift and ensure herbicide uptake.
3. Data Collection and Assessment:
-
Visual Assessment: Weed control efficacy is visually assessed at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) on a percentage scale (0% = no control, 100% = complete kill).
-
Weed Biomass: At a specified time point (e.g., 28 DAT), weeds from a defined area (e.g., a 1m² quadrat) within each plot are harvested, dried, and weighed to determine the reduction in biomass compared to the untreated control.
-
Crop Phytotoxicity: Any visual injury to the crop (e.g., stunting, chlorosis, necrosis) is assessed using a similar percentage scale.
4. Statistical Analysis:
-
The collected data (visual assessments, biomass) are subjected to Analysis of Variance (ANOVA).
-
Mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatments.
Visualizations
Signaling Pathway of HPPD Inhibitor Herbicides
Caption: Mode of action of HPPD inhibiting herbicides.
Experimental Workflow for Herbicide Efficacy Testing
Caption: Workflow for post-emergence herbicide efficacy trials.
Synthesis Pathway of Sulcotrione
Caption: Simplified synthesis pathway for Sulcotrione.
Cost-benefit analysis of different synthetic pathways to 2-Chloro-4-(methylsulfonyl)toluene
A Comparative Guide to the Synthetic Pathways of 2-Chloro-4-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of different synthetic pathways for the preparation of 2-Chloro-4-(methylsulfonyl)toluene, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The comparison focuses on reaction efficiency, reagent and solvent selection, and overall yield, with supporting experimental data from published patent literature.
Overview of Synthetic Strategies
The primary and most direct route to 2-Chloro-4-(methylsulfonyl)toluene involves the electrophilic chlorination of 4-methylsulfonyltoluene. Variations of this pathway exist, primarily differing in the choice of solvent and catalytic system. This guide will focus on two prominent methods detailed in the patent literature.
Pathway 1: Chlorination in a Low-Polarity Solvent with an Iron Catalyst
This widely utilized method employs a low-polarity solvent such as carbon tetrachloride or dichloromethane in the presence of an iron catalyst, often with iodine as a promoter.
Pathway 2: Chlorination in Sulfuric Acid
An alternative approach involves conducting the chlorination reaction in a sulfuric acid solution, which acts as both a solvent and a catalyst.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two primary synthetic pathways to 2-Chloro-4-(methylsulfonyl)toluene.
| Parameter | Pathway 1: Chlorination in Low-Polarity Solvent | Pathway 2: Chlorination in Sulfuric Acid |
| Starting Material | 4-methylsulfonyltoluene | 4-methylsulfonyltoluene |
| Chlorinating Agent | Chlorine gas | Chlorine gas |
| Solvent | Carbon tetrachloride or Dichloromethane | Sulfuric acid solution |
| Catalyst | Iron powder (with optional iodine promoter) | - |
| Reaction Temperature | 85–95 °C[1][2][3] | 50–90 °C[4] |
| Reaction Time | Approximately 5 hours[1][2] | Not explicitly stated |
| Molar Ratio (Chlorine:Substrate) | 1.2–2 : 1[1] | Not explicitly stated |
| Reported Molar Yield | 93.4% - 94.8%[1][2] | Not explicitly stated |
| Purity of Crude Product | ~96% (by gas chromatography)[1][2] | Not explicitly stated |
Experimental Protocols
Pathway 1: Chlorination in a Low-Polarity Solvent with an Iron Catalyst
This protocol is based on the experimental details provided in patents CN102627591A and CN102627591B.[1][2]
Materials:
-
4-methylsulfonyltoluene
-
Carbon tetrachloride (or Dichloromethane)
-
Iron powder
-
Iodine (optional promoter)
-
Chlorine gas
-
Water
Procedure:
-
In a 250 ml reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, charge 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride (or dichloromethane), and 3g of iron powder. For enhanced reactivity, 0.4g of iodine can also be added.
-
Heat the mixture to maintain a temperature between 87–91 °C using a water bath.
-
Introduce chlorine gas into the reaction mixture. The progress of the reaction should be monitored by gas chromatography.
-
Continue the chlorine feed for approximately 5 hours, or until the starting material is consumed and the desired product is the major component. The total amount of chlorine fed is approximately 0.318 moles, which is about 1.39 times the molar amount of the starting 4-methylsulfonyltoluene.
-
Upon completion, stop the chlorine feed and terminate the reaction.
-
Add water to the reaction mixture and stir. A slight reflux may be observed.
-
Cool the mixture, and then filter to remove the iron catalyst and any other solids.
-
The organic phase is separated and the solvent is removed to yield the crude 2-Chloro-4-(methylsulfonyl)toluene. The crude product can be dried to obtain the final product.
Pathway 2: Chlorination in Sulfuric Acid
This protocol is derived from the description in patent CN104086466A.[4]
Materials:
-
4-methylsulfonyltoluene
-
Sulfuric acid solution
-
Chlorine gas
Procedure:
-
In a suitable reactor, mix 4-methylsulfonyltoluene with a sulfuric acid solution.
-
Heat the mixture to a temperature between 50 °C and 90 °C.
-
Introduce chlorine gas into the reaction mixture at a rate of 5-20 m³/h.
-
The reaction is allowed to proceed until the desired conversion is achieved.
-
Upon completion, the reaction mixture is worked up by hydrolysis followed by filtration to isolate the 2-Chloro-4-(methylsulfonyl)toluene product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic pathways.
Caption: Pathway 1: Chlorination in a Low-Polarity Solvent.
References
- 1. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene, a key pharmaceutical intermediate, is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods provides documented evidence that a procedure is suitable for its intended purpose. This guide offers an objective comparison of potential analytical techniques for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) are common techniques for the analysis of non-volatile and semi-volatile organic compounds, respectively. For applications requiring higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice.
The following table summarizes the typical performance characteristics of these methods for the quantification of this compound.
| Parameter | HPLC-UV Method | GC-FID Method | LC-MS Method |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Range | 0.5 - 100 µg/mL | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 µg/mL | 0.1 ng/mL |
| Selectivity | Good | Moderate | Excellent |
| Run Time | ~15 minutes | ~20 minutes | ~10 minutes |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to successful method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Calibration:
-
Prepare a series of calibration standards of this compound in methanol.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Standards:
-
Dichloromethane (GC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode)
4. Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration suitable for GC analysis.
5. Calibration:
-
Prepare calibration standards by diluting the reference standard in dichloromethane.
-
Generate a calibration curve by plotting the peak area versus concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Instrumentation:
-
LC-MS system consisting of an HPLC coupled to a mass spectrometer (e.g., triple quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
3. Chromatographic and MS Conditions:
-
Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.
4. Sample Preparation:
-
Dilute the sample with the mobile phase to fall within the linear range of the assay.
5. Calibration:
-
Construct a calibration curve using a series of standards prepared in the same diluent as the sample.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (CAS No. 1671-18-7), a compound identified as a skin sensitizer and hazardous to the aquatic environment with long-lasting effects.[1][2] Adherence to these guidelines is essential to minimize health risks and prevent environmental contamination.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for this compound.
| Parameter | Value | Source |
| CAS Number | 1671-18-7 | [1] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects. | [2] |
| GHS Precautionary Statements | P261, P272, P273, P280, P302+P352, P333+P313, P362+P364, P391, P501 | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2][5] |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, weigh boats, gloves, and absorbent pads, must also be collected as hazardous waste. Place these items in a designated, clearly labeled, and sealed container or a heavy-duty plastic bag.[8]
-
Liquid Waste: For solutions containing this compound, collect the waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.[6][7]
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").[6][7]
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6][7]
-
Ensure containers are kept tightly closed except when adding waste.[6][7]
4. Disposal of Empty Containers:
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[6][8] Subsequent rinsates should also be collected as hazardous waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers. Deface or remove the original label.[8]
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected waste.[6] Follow their specific procedures for waste manifest and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. 2-CHLORO-1-METHYL-(4-METHYLSULFONYL) BENZENE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-1-methyl-4-(methylsulfonyl)benzene in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include serious eye irritation and potential skin and respiratory irritation.[1] It may also be harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2]
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |
| Acute Aquatic Toxicity | Category 3 | Harmful to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long lasting effects.[1] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | PPE | Standard/Specification |
| Eyes/Face | Safety goggles with a snug fit or a full-face shield.[4] | OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron/coverall.[4][5] | Ensure gloves are appropriate for the specific chemical and task.[4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working with the powder outside of a fume hood, or if irritation is experienced. | Follow guidelines for respirator use and maintenance.[6] |
| Feet | Closed-toe, chemical-resistant shoes. | Footwear should cover and protect the entire foot. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Work Area: Ensure the work area is clean and uncluttered. Cover the work surface with an absorbent, disposable liner.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.
2.2. Weighing and Dispensing:
-
Don all required PPE as specified in Table 2.
-
Perform all weighing and dispensing of the solid compound within a chemical fume hood.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the chemical. Avoid creating dust.
-
If a small amount of powder adheres to the outside of the container, wipe it with a damp cloth, which should then be disposed of as hazardous waste.
-
Immediately and securely close the container after dispensing.
2.3. In-Use and Post-Handling:
-
Keep the container of this compound closed when not in use.
-
Clearly label all solutions and mixtures containing the compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[3]
-
Remove and wash contaminated clothing before reuse.[5]
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Seek immediate medical attention.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] If skin irritation or rash occurs, get medical advice/attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[5] If symptoms persist, call a physician. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3] Do NOT induce vomiting. Call a physician or poison control center immediately. |
3.1. Spill Response:
-
Minor Spill (<1 liter, contained):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.
-
-
Major Spill (>1 liter or uncontained):
-
Evacuate the laboratory and close the doors.
-
Alert your institution's emergency response team or environmental health and safety office immediately.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
4.2. Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Arrange for pick-up and disposal through your institution's licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in regular trash.[5]
Caption: Workflow for safe handling and disposal of the specified chemical.
References
- 1. afd.calpoly.edu [afd.calpoly.edu]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Chemical Spill Response [augusta.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cmu.edu [cmu.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
